Urease-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18N4OS |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C23H18N4OS/c1-28-20-13-11-19(12-14-20)22-24-25-23-27(22)26-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
OGWMBDINONWMJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanisms of Urease Inhibition
Disclaimer: Information regarding a specific compound designated "Urease-IN-8" was not found in the available literature. This guide provides a comprehensive overview of the mechanisms of urease inhibition, drawing upon established scientific knowledge of various urease inhibitors.
Introduction to Urease and Its Significance as a Therapeutic Target
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] The carbamate produced spontaneously decomposes to form a second molecule of ammonia and carbonic acid, leading to an increase in the local pH.[1][3] This enzymatic activity is a critical virulence factor for several pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of peptic ulcers and gastric cancer.[2][4][5] By neutralizing the acidic environment of the stomach, urease allows H. pylori to colonize the gastric mucosa.[2] Urease activity is also implicated in the formation of infection-induced urinary stones and contributes to the pathogenesis of hepatic encephalopathy and hepatic coma.[3][4] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss and environmental pollution.[5] Consequently, the inhibition of urease is a key therapeutic and agrochemical goal.
The Urease Active Site: A Target for Inhibitors
The active site of urease contains a binuclear nickel center, with the two Ni(II) ions bridged by a carbamylated lysine residue and a hydroxide ion.[5][6] These nickel ions are essential for the catalytic activity of the enzyme. The coordination sphere of the nickel ions is completed by several histidine residues and an aspartate residue.[6][7] The active site is located within a cavity that is regulated by a mobile "flap" region, which controls substrate access.[3] The unique structure of the active site, particularly the presence of the two nickel ions, makes it a prime target for the design of specific inhibitors.
Caption: A simplified diagram of the urease active site, highlighting the key components involved in catalysis.
Mechanisms of Urease Inhibition
Urease inhibitors can be classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, mixed, and irreversible inhibition.
Competitive Inhibition
Competitive inhibitors bind to the active site of the free enzyme, thereby preventing the substrate (urea) from binding. These inhibitors often share structural similarity with the substrate. The Lineweaver-Burk plot for competitive inhibition shows intersecting lines on the y-axis, indicating that the Vmax remains unchanged while the apparent Km is increased.[4]
Non-competitive Inhibition
Non-competitive inhibitors bind to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding. In this case, the Vmax is decreased, but the Km remains the same.
Uncompetitive Inhibition
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.[8] This type of inhibition is most effective at high substrate concentrations. Both Vmax and Km are decreased in uncompetitive inhibition.
Mixed Inhibition
Mixed inhibitors can bind to both the free enzyme and the ES complex, typically at an allosteric site. This type of inhibition affects both the Vmax and the Km of the reaction.
Caption: A diagram illustrating the different modes of reversible enzyme inhibition.
Classes of Urease Inhibitors and Their Mechanisms
A variety of compounds have been identified as urease inhibitors. Their mechanisms of action are often related to their ability to interact with the nickel ions in the active site.
Hydroxamic Acids
Hydroxamic acids, such as acetohydroxamic acid (AHA), are well-known competitive inhibitors of urease.[5] They are thought to chelate the nickel ions in the active site, mimicking the binding of urea.
Phosphorodiamidates
N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture. It is a slow-binding inhibitor that is believed to coordinate with the nickel center.
Thioureas
Thiourea and its derivatives act as urease inhibitors, likely through the interaction of their sulfur atom with the active site nickel ions.
Natural Products
Various natural products, including flavonoids and terpenes, have been shown to inhibit urease. For example, the flavonoid baicalin has been identified as a competitive, slow-binding inhibitor of jack bean urease.[9] It is suggested to interact with the sulfhydryl group of a cysteine residue in the active site.[9] Camphene, a monoterpene, has also demonstrated competitive inhibition of urease.[4]
Quantitative Data on Urease Inhibitors
The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki).
| Inhibitor Class | Example | Source Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Hydroxamic Acids | Acetohydroxamic Acid | Bacillus pasteurii | 26.0 | - | Competitive | [10] |
| Flavonoids | Baicalin | Jack Bean | 2740 | 3.89 (initial), 0.147 (overall) | Competitive, Slow-binding | [9] |
| Monoterpenes | Camphene | - | 0.147 (µg/mL) | - | Competitive | [4] |
Note: The inhibitory activities can vary significantly depending on the source of the urease and the assay conditions.
Experimental Protocols for Urease Inhibition Assays
A common method for determining urease inhibitory activity is the Berthelot (phenol-hypochlorite) assay, which measures the amount of ammonia produced.
Principle
Urease activity is determined by measuring the rate of ammonia production from the hydrolysis of urea. The amount of ammonia is quantified spectrophotometrically after reaction with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is proportional to the ammonia concentration.
Materials
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkali-hypochlorite reagent
-
Test inhibitor compounds
-
Spectrophotometer
General Procedure
-
Enzyme and Inhibitor Pre-incubation: A solution of urease is pre-incubated with the test inhibitor at various concentrations for a specific time at a controlled temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the urea substrate.
-
Reaction Quenching and Color Development: After a defined incubation period, the reaction is stopped, and the colorimetric reagents (phenol and alkali-hypochlorite) are added.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 625-630 nm).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Proteopedia, life in 3D [proteopedia.org]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme - Wikipedia [en.wikipedia.org]
- 9. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Urease Inhibition: Chemical Structures, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Urease-IN-8" does not correspond to a known molecule in publicly available scientific literature, the query points to a significant area of research: the inhibition of the urease enzyme. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, and also contributes to nitrogen loss from urea-based fertilizers in agriculture.[1][2] Consequently, the development of potent and specific urease inhibitors is a major focus in medicinal and agricultural chemistry. This guide provides a comprehensive overview of the chemical structures, synthesis, and evaluation of known urease inhibitors, serving as a valuable resource for professionals in the field.
Urease: Structure and Function
Urease is a multimeric enzyme with a highly conserved active site containing a binuclear nickel center.[2][3] These two nickel ions are crucial for the catalytic activity, facilitating the hydrolysis of urea. The enzyme is found in a variety of plants, fungi, and bacteria.[1] Bacterial ureases are particularly relevant in human health as they allow pathogens to survive in acidic environments, such as the stomach, by producing ammonia, which neutralizes the acid.[1][2]
Classes of Urease Inhibitors and their Chemical Structures
A diverse range of chemical scaffolds has been explored for their urease inhibitory potential. These can be broadly categorized as active site-directed or mechanism-based inhibitors.[4][5]
-
Hydroxamic Acids: Acetohydroxamic acid is a well-known urease inhibitor and is used clinically to treat urinary tract infections caused by urea-splitting bacteria.[1] Its inhibitory activity is attributed to its ability to chelate the nickel ions in the active site.[1]
-
Thioureas and Ureas: Compounds containing urea or thiourea fragments are natural candidates for urease inhibitors due to their structural similarity to the substrate.[1][6] For instance, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent uncompetitive inhibitor.[1]
-
Phosphorodiamidates: These compounds, such as N-(diaminophosphinyl)-4-fluorobenzamide (fluorofamide), are potent urease inhibitors that act by mimicking the transition state of the urea hydrolysis reaction.[7]
-
Heterocyclic Compounds: A wide variety of heterocyclic scaffolds, including imidazothiazoles, benzothiazoles, barbiturates, and triazoles, have been shown to exhibit significant urease inhibitory activity.[6][8][9][10] These compounds often interact with the nickel ions and/or key amino acid residues in the active site.
Quantitative Data for Selected Urease Inhibitors
The potency of urease inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of representative compounds from different chemical classes.
| Compound Class | Example Compound | Source Organism of Urease | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Hydroxamic Acid | Acetohydroxamic acid | Bacillus pasteurii | ~42 | - | Competitive |
| Thiourea | Thiourea | Canavalia ensiformis (Jack bean) | ~22.3 | - | - |
| Imidazothiazole | Compound 2c (sulfamate derivative) | Canavalia ensiformis (Jack bean) | 2.94 ± 0.05 | - | Competitive |
| Benzoate Thiourea | 4-chlorophenyl substituted | Canavalia ensiformis (Jack bean) | - | 0.20 | - |
| Barbiturate | 2,3-dichloro substituted phenoxy-N-phenylacetamide derivative | Canavalia ensiformis (Jack bean) | 0.69 | - | - |
| Hydrazonothiazoline | Methyl and benzoxazinone substituted | Canavalia ensiformis (Jack bean) | 1.73 | - | - |
Experimental Protocols: Urease Inhibition Assay
A common method for determining urease inhibitory activity is the Berthelot alkaline phenol-hypochlorite method, which measures the amount of ammonia produced from the enzymatic hydrolysis of urea.[11]
Materials:
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., methanol)
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
-
96-well microtiter plate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, add 20 µL of the urease enzyme solution and 20 µL of the test inhibitor solution at various concentrations. Incubate the mixture for 15 minutes at room temperature.
-
Initiation of Enzymatic Reaction: Add 60 µL of the urea solution to each well to start the reaction. Incubate for another 15 minutes at room temperature.
-
Measurement of Ammonia Production:
-
Take a pre-read of the absorbance at 630 nm.
-
Add 60 µL of the phenol reagent and 100 µL of the alkali reagent to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for color development.
-
Read the final absorbance at 630 nm.
-
-
Controls:
-
Positive Control: Use a known urease inhibitor (e.g., hydroxyurea or thiourea).
-
Negative Control: Use the solvent in place of the test inhibitor.
-
-
Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Visualization of Urease Catalysis and Inhibition
The following diagrams illustrate the catalytic mechanism of urease and a general workflow for identifying urease inhibitors.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
Urease-IN-8: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the urease inhibitor, Urease-IN-8. It details its discovery as part of a targeted synthetic effort, its chemical origins, and the experimental methodologies used to characterize its inhibitory activity against the urease enzyme. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and medicinal chemistry.
Discovery and Origin
This compound, also identified as compound 5e in the primary scientific literature, is a potent, competitive inhibitor of the urease enzyme.[1][2][3][4] Its discovery was the result of a systematic evaluation of a series of synthetic triazolothiadiazole and triazolothiadiazine heteroaromatic compounds for their potential to inhibit urease.[1][2][3] this compound emerged from this screening as one of the lead inhibitors, demonstrating significantly higher potency than the standard inhibitor, thiourea.[1][2][3]
The origin of this compound is entirely synthetic. It belongs to a class of compounds known as triazolothiadiazines, which are heterocyclic aromatic compounds containing nitrogen and sulfur. The synthesis of this compound and its analogues involves a multi-step chemical process, which is outlined in the experimental protocols section of this guide.
Quantitative Inhibitory Data
The inhibitory activity of this compound against urease has been quantified through in vitro assays. The key metrics, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized in the table below for comparison with the standard urease inhibitor, thiourea.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (Compound 5e) | 3.51 ± 0.49 | 3.11 ± 0.0031 | Competitive |
| Thiourea (Standard) | 22.36 ± 0.30 | Not Reported | Not Applicable |
Experimental Protocols
The characterization of this compound as a urease inhibitor involved a series of well-defined experimental protocols. The following sections detail the methodologies for the key experiments.
In Vitro Urease Inhibition Assay (Berthelot Colorimetric Method)
The in vitro urease inhibitory activity of this compound was determined using a modified Berthelot colorimetric assay. This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The liberated ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a stable blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity. The inhibitory effect of a compound is determined by measuring the reduction in color formation in its presence.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 7.0)
-
Urease enzyme solution (from Jack bean)
-
Urea solution (substrate)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compound (this compound) and standard inhibitor (thiourea) solutions at various concentrations.
-
-
Assay Procedure:
-
In a set of test tubes, 50 µL of the urease enzyme solution is pre-incubated with 50 µL of the test compound solution at different concentrations for a specified time at 37°C.
-
The enzymatic reaction is initiated by adding 50 µL of the urea solution.
-
The mixture is incubated for 15 minutes at 37°C.
-
The reaction is stopped by the addition of 1.0 mL of the phenol-nitroprusside reagent followed by 1.0 mL of the alkaline hypochlorite solution.
-
The reaction mixture is incubated at 50°C for 20 minutes to allow for color development.
-
The absorbance of the resulting blue solution is measured at 625 nm using a spectrophotometer.
-
A control experiment is performed without the inhibitor.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Studies (Lineweaver-Burk Plot Analysis)
To determine the mode of inhibition of this compound, kinetic studies were performed. The data was analyzed using a Lineweaver-Burk plot, which is a graphical representation of the Michaelis-Menten equation.
Principle: The Lineweaver-Burk plot linearizes the hyperbolic Michaelis-Menten curve by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The type of inhibition can be determined by observing the changes in the Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor.
Protocol:
-
Assay Setup:
-
A series of experiments are conducted with varying concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.
-
-
Data Collection:
-
The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations using the Berthelot assay described above.
-
-
Data Analysis:
-
The reciprocal of the initial velocities (1/V) is plotted against the reciprocal of the substrate concentrations (1/[S]) for each inhibitor concentration.
-
The resulting Lineweaver-Burk plots are analyzed:
-
Competitive Inhibition: The lines intersect at the y-axis (1/Vmax remains constant) but have different x-intercepts (-1/Km increases).
-
Non-competitive Inhibition: The lines have different y-intercepts (1/Vmax increases) but the same x-intercept (-1/Km remains constant).
-
Uncompetitive Inhibition: The lines are parallel.
-
-
The inhibition constant (Ki) is determined from the secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Visualizations
Synthesis of this compound (Logical Workflow)
The following diagram illustrates the general synthetic pathway for the creation of the triazolothiadiazine scaffold of this compound.
Caption: General synthetic scheme for triazolothiadiazine-based urease inhibitors.
Experimental Workflow for Urease Inhibitor Characterization
The logical flow for identifying and characterizing novel urease inhibitors like this compound is depicted below.
Caption: Workflow for the identification and characterization of urease inhibitors.
Urease Catalytic Cycle and Inhibition by this compound
The following diagram illustrates the normal catalytic cycle of urease and how a competitive inhibitor like this compound interferes with this process.
Caption: Mechanism of competitive inhibition of the urease catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Urease as a Therapeutic Target in Helicobacter pylori: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Helicobacter pylori infection is a major global health concern, strongly associated with various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The bacterium's ability to survive in the harsh acidic environment of the stomach is critically dependent on the enzyme urease.[2][3][4] This metalloenzyme catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacteria to colonize the gastric mucosa.[2][3][5] The essential role of urease in H. pylori pathogenesis makes it a prime target for novel therapeutic interventions aimed at eradicating the infection, particularly in light of increasing antibiotic resistance.[1][2][6] This technical guide provides an in-depth overview of the target validation for urease in H. pylori, detailing experimental protocols, quantitative data for known inhibitors, and relevant biological pathways. While this guide focuses on the general principles and established inhibitors, the methodologies presented are directly applicable to the evaluation of novel compounds, such as a hypothetical "Urease-IN-8".
Introduction: The Role of Urease in H. pylori Pathogenesis
H. pylori urease is a nickel-dependent enzyme that constitutes a significant portion of the bacterium's total protein content (6-15%).[3] Its primary function is to hydrolyze urea into ammonia and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid. This reaction elevates the pH of the surrounding environment, protecting the bacterium from the acidic stomach milieu.[1][3] Beyond acid neutralization, urease contributes to the inflammatory response and tissue damage observed in H. pylori infections.[7] The ammonia produced is toxic to host cells and can disrupt cellular functions.[2] Furthermore, urease itself can act as a potent immunogen, eliciting a strong inflammatory response.[8][4]
The indispensable nature of urease for H. pylori colonization has been demonstrated in vivo.[9] Studies have shown that urease-negative mutants are unable to establish infection in animal models.[4][9] This critical dependence on urease for survival and virulence firmly establishes it as a validated and highly attractive target for the development of new anti-H. pylori therapies.
Signaling and Metabolic Pathways
The activity of urease is central to H. pylori's ability to modulate its immediate microenvironment. The following diagram illustrates the key steps in urease-mediated acid neutralization.
Caption: Urease-mediated neutralization of gastric acid by H. pylori.
Quantitative Data for Known Urease Inhibitors
The following tables summarize the inhibitory activities of several well-characterized urease inhibitors against H. pylori and jack bean urease (a common model). This data provides a benchmark for the evaluation of new chemical entities.
Table 1: In Vitro Urease Inhibitory Activity
| Compound | Source Organism | IC50 | Inhibition Type | Reference |
| Acetohydroxamic Acid | H. pylori | 0.07 ± 0.01 mM | - | [10] |
| Acetohydroxamic Acid | Jack Bean | 0.02 ± 0.00 mM | - | [10] |
| Baicalin | H. pylori | 8 mM (major effects) | - | [6] |
| Baicalin | Jack Bean | 2.74 ± 0.51 mM | Competitive | [11] |
| Ebselen | H. pylori | 0.06 mM (major inhibition) | - | [6] |
| Palmatine | H. pylori | 0.53 ± 0.01 mM | Noncompetitive | [10] |
| Palmatine | Jack Bean | 0.03 ± 0.00 mM | Noncompetitive | [10] |
| Thiourea | Jack Bean | 21.25 µM - 23.00 ± 0.84 µM | - | [12][13] |
Table 2: Anti-Helicobacter pylori Activity of Urease Inhibitors
| Compound | H. pylori Strain(s) | MIC (µg/mL) | pH Condition | Reference |
| Palmatine | ATCC 43504, NCTC 26695, SS1, ICDC 111001 | 100 - 200 | 7.4 | [10] |
| Palmatine | ATCC 43504, NCTC 26695, SS1, ICDC 111001 | 75 - 100 | 5.3 | [10] |
| Metronidazole (Control) | ATCC 43504, NCTC 26695, SS1, ICDC 111001 | Varies by strain | 7.4 & 5.3 | [10] |
| Zerumbone | 60190 | >20 µM (broth dilution) | - | [14] |
Experimental Protocols for Target Validation
A robust validation of a novel urease inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based models, and potentially in vivo studies.
Urease Inhibition Assay (Cell-Free)
This assay directly measures the enzymatic activity of purified urease in the presence of an inhibitor.
Protocol:
-
Enzyme Source: Purified H. pylori urease or commercially available jack bean urease can be used.[10][15]
-
Assay Buffer: A common buffer is 100 mM phosphate buffer at pH 6.8.[15]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound).
-
Pre-incubation: Mix 25 µL of the urease solution with 25 µL of the inhibitor at various concentrations in a 96-well plate. Incubate at 37°C for a defined period (e.g., 4 hours).[15]
-
Reaction Initiation: Add 200 µL of a substrate solution containing 500 mM urea and a pH indicator like 0.002% phenol red.[15]
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 570 nm for phenol red) over time using a microplate reader. The rate of color change is proportional to urease activity.[15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
H. pylori Urease Activity Assay (Cell-Based)
This assay assesses the effect of an inhibitor on urease activity in whole H. pylori cells.
Protocol:
-
Bacterial Culture: Culture H. pylori to a specific density (e.g., McFarland 1 turbidity).[6]
-
Incubation with Inhibitor: In a 96-well plate, incubate 50 µL of the bacterial suspension with 50 µL of the test inhibitor at various concentrations for a set time (e.g., 15 minutes) under microaerophilic conditions at 37°C.[6]
-
Urease Activity Measurement: Measure urease activity by adding a urea-containing solution with a pH indicator, as described in the cell-free assay.[6]
-
Controls: Include a positive control (bacteria without inhibitor) and a blank (inhibitor and buffer without bacteria).[6]
Microbial Cell Viability Assay
It is crucial to determine if the observed effect is due to direct urease inhibition or general cytotoxicity.
Protocol:
-
Bacterial Preparation: Prepare an H. pylori suspension as described for the cell-based urease assay.[6]
-
Incubation: In a 96-well plate, incubate 50 µL of the bacterial suspension with 50 µL of the test inhibitor for 24 hours under microaerophilic conditions.[6]
-
Viability Assessment: Use a commercially available kit, such as the BacTiter-Glo™ Microbial Cell Viability Kit, which quantifies ATP levels as a measure of viable cells.[6]
-
Data Analysis: Compare the ATP levels in the treated wells to the untreated control to determine the effect on bacterial viability.
Experimental and Logical Workflows
The process of validating a new urease inhibitor follows a logical progression from initial screening to more complex biological evaluation.
Caption: A stepwise workflow for the validation of a novel urease inhibitor.
Conclusion
The validation of urease as a therapeutic target in Helicobacter pylori is strongly supported by its essential role in the bacterium's survival and pathogenesis. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation of novel urease inhibitors. By systematically assessing the biochemical and cellular effects of new compounds and comparing their activity to established inhibitors, researchers can effectively identify and validate promising candidates for the development of new and urgently needed therapies to combat H. pylori infection.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Urease The Ultimate Therapeutic Target for Helicobacter Pylori [ideas.repec.org]
- 9. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Urease Inhibition Assay [bio-protocol.org]
Unveiling the Molecular Battleground: A Technical Guide to Urease Inhibitor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interactions between inhibitors and the urease enzyme, a key target in agriculture and medicine. While specific data for a designated compound "Urease-IN-8" is not publicly available, this document provides a comprehensive overview of the binding sites and mechanisms of well-characterized urease inhibitors. The principles and methodologies outlined herein offer a robust framework for the investigation of novel urease inhibitors.
The Urease Active Site: A Dinuclear Nickel Center
Urease, a metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] Its active site is characterized by a dinuclear nickel center, containing two Ni(II) ions bridged by a carbamylated lysine residue and a hydroxide ion.[3][4] These nickel ions are crucial for the catalytic activity, playing a role in binding and activating both urea and a water molecule.[2] The coordination of the nickel ions is completed by several histidine residues and an aspartate residue.[4][5] This complex and highly specific environment of the active site is the primary target for inhibitor binding.
Quantitative Analysis of Urease Inhibition
The efficacy of urease inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the potency of different inhibitory compounds. The following table summarizes representative quantitative data for known urease inhibitors.
| Inhibitor | Source/Organism | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Acetohydroxamic acid (AHA) | Helicobacter pylori | 2500 | - | - | [6] |
| Baicalin | Helicobacter pylori | 8000 | - | - | [6] |
| Ebselen | Helicobacter pylori | 60 | - | - | [6] |
| Camphene | - | 0.147 (µg/mL) | - | Competitive | [7] |
| Methanol extract of C. camphora | - | 980 (µg/mL) | - | Competitive | [7] |
Mechanisms of Urease Inhibition
Urease inhibitors can be broadly classified into two main categories based on their mechanism of action:
-
Active Site-Directed Inhibitors: These compounds, often substrate analogs, bind directly to the active site, competing with urea. Their interaction with the nickel ions and surrounding amino acid residues prevents the substrate from binding and catalysis from occurring.[8]
-
Mechanism-Based Inhibitors: These inhibitors require catalytic conversion by urease to generate a reactive species that then inactivates the enzyme.
The mode of inhibition, whether competitive, non-competitive, or mixed, can be determined through kinetic studies by analyzing Lineweaver-Burk plots.[9][10]
Experimental Protocols for Urease Inhibition Assays
The determination of urease inhibition involves specific and sensitive assays. A commonly employed method is the Berthelot alkaline phenol-hypochlorite method, which measures the amount of ammonia produced.[11]
General Urease Inhibition Assay Protocol
-
Enzyme and Inhibitor Preparation: A solution of urease enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).[12] The test inhibitor is typically dissolved in a solvent like methanol.[11]
-
Incubation: A mixture of the urease solution and the inhibitor sample is incubated for a specific period (e.g., 15 minutes) at room temperature to allow for binding.[12]
-
Substrate Addition: A solution of urea is added to the mixture, and the reaction is allowed to proceed for a defined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[11][12]
-
Quantification of Ammonia: The reaction is stopped, and the amount of ammonia produced is determined. This is often achieved by adding a phenol reagent and sodium hypochlorite, which react with ammonia to produce a colored complex that can be measured spectrophotometrically at a wavelength of 625-630 nm.[11][12]
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the sample with that of a control reaction containing no inhibitor.[12] Positive controls with known inhibitors (e.g., hydroxyurea) and negative controls are included for validation.[12]
Kinetic Studies
To determine the mechanism of inhibition, the assay is performed with varying concentrations of the substrate (urea) in the presence of different fixed concentrations of the inhibitor.[11] The initial reaction velocities are measured, and the data are plotted using methods such as the Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).[9][10]
Visualizing Molecular Interactions and Workflows
Diagrams are essential tools for understanding the complex relationships in enzyme inhibition studies. The following visualizations, created using the DOT language, illustrate a generalized urease inhibition pathway and a typical experimental workflow.
Caption: Generalized signaling pathway of competitive urease inhibition.
Caption: Standard experimental workflow for urease inhibition assays.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ipc.kit.edu [ipc.kit.edu]
- 11. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 12. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
Preliminary Efficacy of Urease-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of Urease-IN-8, a competitive urease inhibitor. The information presented herein is based on available in vitro data, with a focus on its potential application in the research of peptic and gastric ulcers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further investigation and development of this compound.
Quantitative Efficacy Data
This compound has demonstrated notable potency as a urease inhibitor in in vitro studies. The primary efficacy data is summarized in the table below, derived from the key study by Uddin et al. (2023).
| Parameter | Value | Source |
| IC50 | 3.51 ± 0.49 μM | [1][2] |
| Inhibition Constant (Ki) | 3.11 ± 0.0031 μM | [2] |
| Mode of Inhibition | Competitive | [2] |
Note: this compound is identified as compound 5e in the primary literature.[1][2] The standard urease inhibitor thiourea exhibited an IC50 value of 22.45 ± 0.30 μM in the same study, highlighting the significantly greater potency of this compound.[1]
Experimental Protocols
The following protocols are based on established methodologies for assessing urease inhibition and cellular viability. While specific in vivo and cytotoxicity data for this compound are not currently available, these standard procedures provide a framework for future studies.
In Vitro Urease Inhibition Assay (Adapted from Uddin et al., 2023)
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the urease enzyme by 50% (IC50).
-
Enzyme and Substrate: Jack bean urease is used as the enzyme source, with urea as the substrate.
-
Reaction Mixture: A typical reaction mixture contains 25 µL of Jack bean urease enzyme solution, 55 µL of buffer (e.g., phosphate buffer), and 10 µL of the test compound (this compound) at varying concentrations.
-
Incubation: The mixture is incubated for a specified period, typically 15 minutes, at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of urea solution to the mixture.
-
Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method. This involves adding 45 µL of phenol reagent and 55 µL of alkali reagent to the reaction mixture.
-
Absorbance Measurement: After a further incubation period to allow for color development, the absorbance is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of control wells (containing no inhibitor). The IC50 value is then determined from a dose-response curve.
Kinetic Studies for Mode of Inhibition
To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive), the urease inhibition assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot to visualize the relationship between substrate concentration and reaction velocity in the presence and absence of the inhibitor. For this compound, these studies revealed a competitive mode of inhibition.[2]
Cytotoxicity Assay on Gastric Epithelial Cells (General Protocol)
While no specific cytotoxicity data for this compound has been published, a standard assay to evaluate its effect on the viability of human gastric epithelial cells would be a crucial next step.
-
Cell Culture: Human gastric adenocarcinoma cell lines (e.g., AGS cells) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability can be assessed using various methods, such as the MTT or neutral red uptake assays. For the neutral red assay, after treatment, the cells are incubated with neutral red dye, which is incorporated into the lysosomes of viable cells. The amount of incorporated dye is then quantified by measuring the absorbance after cell lysis, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
It is important to note that the urease activity of Helicobacter pylori itself has been shown to be toxic to human gastric epithelial cells.[3][4][5] Therefore, a potential therapeutic benefit of a urease inhibitor could be the reduction of this urease-induced cytotoxicity.
Visualized Pathways and Workflows
Urease-Catalyzed Urea Hydrolysis and Inhibition
The fundamental action of this compound is the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process is central to the survival of H. pylori in the acidic environment of the stomach.
Caption: Inhibition of urease-catalyzed urea hydrolysis by this compound.
Experimental Workflow for In Vitro Urease Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the in vitro efficacy of this compound.
Caption: Workflow for determining the IC50 of this compound.
Potential Downstream Effects of Urease Inhibition in H. pylori Pathogenesis
While direct effects of this compound on cellular signaling pathways have not been investigated, inhibiting urease is expected to counteract key pathogenic mechanisms of H. pylori. The bacterium's urease activity is a critical virulence factor that contributes to the inflammatory response in gastric epithelial cells, partly through the activation of the NF-κB signaling pathway.[6]
Caption: Hypothesized impact of this compound on NF-κB signaling.
Conclusion and Future Directions
The preliminary in vitro data for this compound are promising, indicating that it is a potent competitive inhibitor of the urease enzyme. Its efficacy surpasses that of the standard inhibitor, thiourea. However, to fully assess its therapeutic potential, further studies are essential. Key future directions include:
-
In Vivo Efficacy Studies: Evaluation of this compound in established animal models of H. pylori-induced gastritis and peptic ulcers is critical to determine its in vivo efficacy and safety profile.
-
Cytotoxicity and Specificity: Comprehensive cytotoxicity profiling against various human cell lines, particularly gastric epithelial cells, is necessary to assess its therapeutic window.
-
Mechanism of Action: Investigating the downstream effects of urease inhibition by this compound on H. pylori-induced inflammatory signaling pathways (e.g., NF-κB, MAPK) will provide a more complete understanding of its mechanism of action.
-
Anti-H. pylori Activity: Direct assessment of this compound's ability to inhibit the growth and viability of H. pylori is needed to determine if it possesses direct antibacterial properties in addition to its enzyme inhibitory activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Alpinetin: anti-human gastric cancer potential and urease inhibition activity in vitro [archivesofmedicalscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Autonomous treatment of bacterial infections in vivo using antimicrobial micro- and nanomachines | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Urease Inhibitors: A Technical Guide
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers.[3][4][5] Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of infections caused by urease-producing organisms.[3][6] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of a representative class of urease inhibitors, the N-monoarylacetothioureas, along with the experimental protocols for their evaluation. While the specific compound "Urease-IN-8" was not found in the public domain, the principles and methodologies described herein are broadly applicable to the discovery and development of novel urease inhibitors.
N-monoarylacetothioureas: A Case Study in Urease Inhibition
A series of N-monoarylacetothioureas have been synthesized and evaluated for their inhibitory activity against H. pylori urease. These studies have provided valuable insights into the structural requirements for potent urease inhibition.[4]
Structure-Activity Relationship Data
The inhibitory activities of various N-monoarylacetothiourea derivatives against H. pylori urease are summarized in the table below. The data highlights the impact of different substituents on the phenyl ring on the inhibitory potency, expressed as IC₅₀ values.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC₅₀ (µM) against extracted urease | IC₅₀ (µM) against urease in intact cells |
| b8 | 4-Cl | Potent | 52.5 ± 3.9 |
| b16 | 3,4-diCl | Potent | 35.7 ± 1.7 |
| b19 | 4-Br | 0.16 ± 0.05 | 3.86 ± 0.10 |
| b24 | Naphthyl | Low Potency | Not reported |
| b26 | Biphenyl | Low Potency | Not reported |
| b27 | Naphthyl | Low Potency | Not reported |
| b28 | Benzo-1,3-dioxole | Low Potency | Not reported |
| AHA | (Positive Control) | >25 | 170 |
Data synthesized from Taylor & Francis Online.[4]
Key SAR Insights:
-
Halogen Substitution: Compounds with halogen substituents on the phenyl ring, particularly at the 4-position (para), exhibit potent inhibitory activity. The compound with a 4-bromo substituent (b19 ) was the most active inhibitor identified, with an IC₅₀ of 0.16 µM against extracted urease, making it 158-fold more potent than the positive control, acetohydroxamic acid (AHA).[4]
-
Bulky Substituents: The presence of bulky groups, such as naphthyl (b24 , b27 ) and biphenyl (b26 ), leads to a significant decrease or loss of inhibitory activity.[4] This suggests that the binding pocket of the enzyme has specific steric constraints.
-
Intact Cell Activity: A notable observation is the 5- to 24-fold increase in IC₅₀ values when tested against urease in intact H. pylori cells compared to the extracted enzyme.[4] Despite this, several compounds, including b8 , b16 , and b19 , remained significantly more potent than AHA in the cellular assay.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the key experimental protocols for the synthesis and biological evaluation of N-monoarylacetothioureas.
Synthesis of N-monoarylacetothioureas
The synthesis of N-monoarylacetothioureas is typically achieved through a straightforward, one-step reaction protocol. While the specific details for each analog may vary, a general procedure involves the reaction of an appropriately substituted arylamine with an acetyl isothiocyanate. The resulting product can then be purified using standard techniques such as recrystallization or column chromatography.
Urease Inhibition Assay
The inhibitory activity of the synthesized compounds against urease is determined by measuring the production of ammonia from the hydrolysis of urea. The indophenol method is a commonly used colorimetric assay for this purpose.[4]
Preparation of H. pylori Urease:
-
H. pylori (e.g., ATCC 43504) is cultured in a suitable broth, such as Brucella broth supplemented with sheep blood, under microaerobic conditions.[4]
-
The bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and then subjected to lysis (e.g., by sonication) in the presence of protease inhibitors.[4]
-
The cell lysate is centrifuged to remove cellular debris, and the resulting supernatant containing the crude urease is desalted using a Sephadex G-25 column.[4]
-
The purified urease solution can be stored with glycerol at low temperatures for later use.[4]
Inhibition Assay Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add 25 µL of the H. pylori urease solution (10 U) and 25 µL of the test compound at various concentrations.[4]
-
The plate is incubated at 37°C for 30 minutes.[4]
-
Following incubation, 50 µL of urea solution (10 mM) in phosphate buffer is added to each well to initiate the enzymatic reaction.[4]
-
The amount of ammonia produced is quantified using the indophenol method, which involves the addition of phenol and hypochlorite reagents and measuring the absorbance at a specific wavelength (e.g., 625-630 nm).[7][8]
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for determining the urease inhibitory activity of test compounds.
Proposed Mechanism of Urease and its Inhibition
Urease catalyzes the hydrolysis of urea via a mechanism involving its bi-nickel active site.[9][10] Inhibitors like N-monoarylacetothioureas are proposed to interact with this active site, preventing the binding and hydrolysis of the natural substrate.
Caption: Proposed mechanism of urease inhibition by N-monoarylacetothioureas.
Conclusion
The structure-activity relationship studies of N-monoarylacetothioureas reveal critical structural features required for potent urease inhibition. Specifically, the presence of halogen substituents on the phenyl ring is beneficial, while bulky groups are detrimental to activity. These findings, coupled with detailed experimental protocols, provide a solid foundation for the rational design and development of novel urease inhibitors. The methodologies and principles outlined in this guide are instrumental for researchers in the field of drug discovery targeting urease-dependent pathogens.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of triazolones/oxadiazolones as novel urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 8. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 9. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Urease-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-8, also identified as Compound 5e in the primary literature, is a novel competitive inhibitor of the urease enzyme.[1][2][3] Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, leading to an increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it facilitates survival in the acidic environment of the stomach, contributing to the pathogenesis of gastritis, peptic ulcers, and potentially gastric cancer. Urease is also implicated in the formation of infection-induced urinary stones. As such, the inhibition of urease presents a promising therapeutic strategy for combating these conditions. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols for its in vitro evaluation.
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its direct inhibitory effect on the urease enzyme.
Mechanism of Action
This compound functions as a competitive inhibitor of urease.[1][2] This mode of inhibition indicates that the compound likely binds to the active site of the enzyme, competing with the natural substrate, urea. The binding of this compound to the active site prevents the hydrolysis of urea, thereby neutralizing the pathogenic effects of the enzyme. In silico docking studies suggest that this compound interacts with key amino acid residues and the nickel ions within the urease active site.
In Vitro Potency
The inhibitory potency of this compound against jack bean urease has been determined through in vitro assays. The key quantitative measures of its activity are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 3.51 ± 0.49 µM | [2][3] |
| Ki | 3.11 ± 0.0031 µM | [2] |
| Inhibition Type | Competitive | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound against Jack Bean Urease
Pharmacokinetics
As of the current date, there is no publicly available data on the in vivo pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, or its toxicity profile in animal models or humans. The available research has focused on its in vitro characterization.
Experimental Protocols
The following section details the methodology for the in vitro urease inhibition assay used to characterize this compound.
In Vitro Urease Inhibition Assay
This protocol is adapted from the method described in the primary literature for the determination of urease inhibition.[2]
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phenol red indicator
-
Phosphate buffer (pH 7.0)
-
This compound (or test compound)
-
Thiourea (standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of phenol red in phosphate buffer.
-
Prepare stock solutions of this compound and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (this compound or thiourea) at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of the urea solution containing phenol red to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 625 nm) every minute for 5 minutes using a microplate reader.
-
The rate of increase in absorbance is proportional to the urease activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for In Vitro Urease Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against urease.
Signaling Pathway of Urease-Mediated Pathogenesis and Inhibition
Caption: this compound competitively inhibits urease, blocking the pathogenic cascade.
Conclusion and Future Directions
This compound has been identified as a potent, competitive inhibitor of urease in in vitro studies. Its low micromolar IC50 and Ki values make it a promising candidate for further development as a therapeutic agent for conditions associated with urease-producing bacteria. However, a significant knowledge gap exists regarding its in vivo pharmacokinetic and pharmacodynamic properties. Future research should focus on:
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of H. pylori infection or urinary tract infections.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
-
Toxicity and safety assessment: Establishing the safety profile of the compound through in vitro and in vivo toxicological studies.
-
Mechanism of action studies: Further elucidating the specific molecular interactions between this compound and the urease active site through structural biology studies.
Addressing these areas will be crucial in determining the therapeutic potential of this compound and its viability as a clinical candidate.
References
Unveiling Acetohydroxamic Acid: A Technical Guide to a Clinically Proven Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, notably Proteus mirabilis in urinary tract infections (UTIs) and Helicobacter pylori in gastric diseases. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease elevates local pH, contributing to the formation of infection-induced urinary stones (struvite calculi) and enabling the survival of H. pylori in the acidic gastric environment. Acetohydroxamic acid (AHA), a structural analog of urea, is a potent and clinically approved urease inhibitor. This technical guide provides an in-depth overview of AHA as a therapeutic agent, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its role in relevant biological pathways and experimental workflows.
Introduction to Acetohydroxamic Acid (AHA)
Acetohydroxamic acid (AHA), commercially known as Lithostat, is a synthetic hydroxamic acid derivative.[1] It functions as an irreversible, noncompetitive inhibitor of the urease enzyme.[1] Unlike the natural substrate urea, AHA is not hydrolyzed by urease.[1] Its structural similarity allows it to bind to the active site of the enzyme, effectively blocking its catalytic activity.[2] AHA is used clinically as an adjunct therapy for chronic UTIs caused by urease-producing bacteria to prevent the formation and growth of struvite stones.[1][3]
Mechanism of Action
The catalytic activity of urease is dependent on two nickel ions within its active site. AHA is believed to inhibit urease by forming a complex with these nickel ions.[2] This interaction prevents the binding of urea to the active site, thereby inhibiting the hydrolysis of urea into ammonia and carbon dioxide.[2] The resulting decrease in ammonia production prevents the pathological rise in urinary pH, which is a key factor in the precipitation of magnesium ammonium phosphate (struvite) and calcium phosphate, the main components of infection-induced urinary stones.[4][5] In the context of H. pylori, urease inhibition by agents like AHA would theoretically reduce the bacterium's ability to neutralize gastric acid, thus hindering its survival and colonization of the gastric mucosa.[6][7]
Quantitative Data on Acetohydroxamic Acid Efficacy
The efficacy of Acetohydroxamic Acid (AHA) has been quantified in various studies, focusing on its inhibitory concentration against different urease enzymes and its clinical impact on urinary ammonia levels and the growth of struvite stones.
Table 1: In Vitro Inhibitory Activity of Acetohydroxamic Acid (AHA)
| Urease Source | IC50 Value | Ki Value | Inhibition Type | Reference |
| Soybean (Glycine max) | 900 µM | 0.053 mM | Competitive | [8] |
| Proteus mirabilis | 8.8 mM (for a derivative) | - | - | [9] |
| Helicobacter pylori | 2.5 mM | - | Competitive | [8][10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Clinical Trial Data for Acetohydroxamic Acid (AHA) in Patients with Infection-Induced Urinary Stones
| Study Parameter | AHA Treatment Group | Placebo Group | p-value | Reference |
| Urinary Ammonia Reduction | ||||
| Decrease in urinary ammonia | 30 to 48 mg/dL | Increase in ammonia | < 0.005 | [11][12] |
| Stone Growth Inhibition | ||||
| Median time to first stone growth | 15 months | 9 months | < 0.005 | [11][12] |
| Proportion of patients with stone growth at 12 months | 33% | 60% | 0.017 | [11][12] |
| Proportion of patients with stone growth at 24 months | 42% | 60% | 0.260 | [11][12] |
| Stone growth occurrence (another study) | 17% | 46% | < 0.005 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of urease inhibitors like AHA. Below are synthesized protocols for key experiments.
Urease Activity Assay (Phenol Red Method)
This protocol is adapted for determining urease activity in bacterial lysates, particularly from Proteus mirabilis or Helicobacter pylori.
Materials:
-
Phosphate buffer (10 mM, pH 6.2)
-
Phenol red (0.002%)
-
Urea solution (500 mM)
-
Bacterial lysate
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Assay Reagent: Mix 10 mM phosphate buffer (pH 6.2), 0.002% phenol red, and 500 mM urea.
-
Sample Preparation: Prepare a bacterial lysate by sonication of a washed cell pellet resuspended in phosphate buffer.[14]
-
Reaction Setup: In a 96-well plate, add a specific volume of the bacterial lysate to the assay reagent.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in absorbance at 570 nm over time using a microplate reader. The color change from yellow to pink/red indicates an increase in pH due to ammonia production.[14]
-
Data Analysis: Calculate urease activity based on the rate of change in absorbance.
Urease Inhibition Assay
This protocol outlines the steps to determine the inhibitory effect of a compound like AHA on urease activity.
Materials:
-
Purified urease enzyme or bacterial lysate
-
Urea solution
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Test inhibitor (e.g., Acetohydroxamic Acid) dissolved in a suitable solvent
-
Reagents for ammonia quantification (e.g., Indophenol method or Berthelot reagent)[14][15]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, add the urease enzyme solution and different concentrations of the test inhibitor. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme interaction.[14]
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a component of the ammonia detection kit).[14]
-
Ammonia Quantification: Add the necessary reagents to develop a colorimetric signal proportional to the amount of ammonia produced. For the Indophenol method, this involves the addition of phenol-nitroprusside and alkaline hypochlorite.[16]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 670 nm for the Berthelot method) using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of urease inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to urease and its inhibition.
Signaling Pathways
Caption: Pathogenic mechanisms of bacterial urease and the inhibitory action of AHA.
Experimental Workflow
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 3. Acetohydroxamic Acid: UTI Uses, Side Effects, Dosage [medicinenet.com]
- 4. droracle.ai [droracle.ai]
- 5. Urease. The primary cause of infection-induced urinary stones. | Semantic Scholar [semanticscholar.org]
- 6. Acid survival of Helicobacter pylori: how does urease activity trigger cytoplasmic pH homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 11. auajournals.org [auajournals.org]
- 12. A randomized trial of acetohydroxamic acid for the treatment and prevention of infection-induced urinary stones in spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. pubs.sciepub.com [pubs.sciepub.com]
- 15. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteus mirabilis Urease: Unsuspected Non-Enzymatic Properties Relevant to Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. resources.bio-techne.com [resources.bio-techne.com]
Biophysical Interaction of Novel Inhibitors with Urease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical interactions between novel inhibitory compounds and the enzyme urease. Given the critical role of urease in various pathological conditions and agricultural applications, understanding the molecular basis of its inhibition is paramount for the development of effective and specific therapeutic agents and agricultural additives. This document outlines the key quantitative parameters for inhibitor characterization, detailed experimental protocols for their determination, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Urease-Inhibitor Interactions
The efficacy and mechanism of a urease inhibitor are defined by several key quantitative parameters. A summary of typical values for various classes of urease inhibitors is presented below to serve as a benchmark for novel drug discovery and development.
Table 1: Inhibition Constants of Representative Urease Inhibitors
| Inhibitor Class | Compound Example | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source Organism of Urease |
| Phosphoramidates | N-(n-butyl)thiophosphoric triamide (NBPT) | 0.1 | - | - | Canavalia ensiformis (Jack Bean) |
| Phenylphosphorodiamidate (PPD) | - | - | Mixed | Black Soil | |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | 42 | 53 | Competitive | Glycine max (Soybean) |
| Thioureas | Thiourea | 21.1 | - | - | Bacillus pasteurii |
| N,N'-disubstituted thioureas | 8.4 - 20.3 | 8.6 - 19.3 | Mixed/Competitive | Jack Bean | |
| Flavonoids | Quercetin | - | - | Competitive | Proteus mirabilis |
| Benzoquinones | 1,4-benzoquinone | 5.5 | - | - | Jack Bean |
| Tetrachloro-1,4-benzoquinone | 0.6 | - | - | Jack Bean | |
| Metal Ions | Hg²⁺ | 0.018 | - | - | Jack Bean |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are dependent on assay conditions. The data presented are representative values from various studies.[1][2][3][4]
Table 2: Thermodynamic Parameters of Urease-Inhibitor Binding
| Inhibitor | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Binding Stoichiometry (n) | Method |
| Boric Acid | -23 | -42 | 19 | - | van't Hoff |
| 2-Mercaptoethanol | -17 | -20 | 3 | - | van't Hoff |
| Phosphate Buffer | -13 | -17 | 4 | - | van't Hoff |
| Fe³⁺ | - | -4.33 | - | 12 | ITC |
| Cr³⁺ | - | 15.10 | - | 12 | ITC |
ΔG (Gibbs Free Energy), ΔH (Enthalpy), and -TΔS (Entropy) provide insights into the driving forces of the binding interaction. Negative ΔH indicates an enthalpy-driven process, common for urease inhibitors.[5][6][7] ITC (Isothermal Titration Calorimetry) is a direct method to determine these parameters.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of novel urease inhibitors. The following sections describe standard methodologies.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced.
-
Preparation of Reagents:
-
Urease solution (e.g., 0.025% in phosphate buffer, pH 7.0).
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO or methanol).
-
Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5).
-
Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside).
-
Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 15 µL of urease solution and 15 µL of the inhibitor at various concentrations.
-
Incubate the mixture at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 70 µL of urea solution and incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 625 nm using a microplate spectrophotometer.
-
Include controls for 100% enzyme activity (without inhibitor) and a blank (without urea).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Enzyme Kinetics Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
-
Procedure:
-
Perform the urease inhibition assay as described in section 2.1.
-
Use a range of urea concentrations (e.g., 3.125 to 100 mM).
-
For each urea concentration, measure the initial reaction velocity at different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
The pattern of the lines indicates the type of inhibition.
-
The inhibition constant (Kᵢ) can be determined from Dixon plots (1/velocity vs. [Inhibitor]) or by non-linear regression analysis of the kinetic data.[8][9]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to urease, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Dialyze both the urease and inhibitor solutions extensively against the same buffer (e.g., 20 mM phosphate buffer, pH 7.0) to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the urease solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the urease solution while monitoring the heat change.
-
A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[6][10]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).
-
Immobilization of Urease:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the urease onto the surface via amine coupling.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject the inhibitor at various concentrations over the surface and monitor the change in the SPR signal (response units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface if necessary.
-
-
Data Analysis:
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs. The following are Graphviz representations of key aspects of urease-inhibitor interactions.
Caption: Urease catalytic cycle.
References
- 1. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Research Journal of Chemical Sciences : A Calorimetric Investigation of Chromium Interaction with Jack bean Urease - ISCA [isca.me]
- 8. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 9. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. faculty.washington.edu [faculty.washington.edu]
Understanding Urease Inhibition: A Technical Guide to Kinetic Analysis
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic action, while biologically important, is also implicated in various pathological conditions in humans and agricultural nitrogen loss. In medicine, the urease produced by bacteria like Helicobacter pylori is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers and gastric cancer.[3][4][5] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss through ammonia volatilization.[6] Consequently, the inhibition of urease activity is a significant area of research in drug development and agricultural science.[3][7]
This technical guide provides an in-depth overview of the inhibitory kinetics of urease. While specific data for a compound designated "Urease-IN-8" is not available in the public domain, this document will detail the fundamental principles and experimental approaches for characterizing urease inhibitors, using examples of known inhibitors. The content is intended for researchers, scientists, and professionals involved in drug development and related fields.
Urease: Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to carbamate and ammonia. The unstable carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2] The overall reaction leads to an increase in the local pH due to the production of ammonia, a weak base.[8][9][10]
The active site of urease contains two nickel ions (Ni²⁺) that are crucial for its catalytic activity.[5][11] The proposed catalytic mechanism involves the coordination of the urea molecule to one of the nickel ions, followed by a nucleophilic attack on the carbonyl carbon of urea by a hydroxide ion coordinated to the other nickel ion.[1]
Below is a simplified representation of the urease-catalyzed reaction:
Caption: Simplified reaction pathway of urea hydrolysis catalyzed by urease.
Quantitative Analysis of Urease Inhibition
The potency and mechanism of urease inhibitors are determined through kinetic studies. Key parameters include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Table 1: Inhibitory Potency of Selected Urease Inhibitors
| Inhibitor | IC₅₀ | Source Organism | Reference |
| Camphene | 0.147 µg/mL | Not Specified | [3] |
| Baicalin | 2.74 ± 0.51 mM | Jack Bean | [4] |
| Methanol extract of C. camphora | 980 µg/mL | Not Specified | [3] |
Experimental Protocols for Urease Inhibition Studies
The assessment of urease inhibition involves measuring the enzymatic activity in the presence and absence of a potential inhibitor.
Urease Activity Assay
A common method to determine urease activity is by quantifying the amount of ammonia produced. The Berthelot method is a widely used colorimetric assay for this purpose.
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the urease enzyme, phosphate buffer, and varying concentrations of the test inhibitor. A control reaction without the inhibitor should also be prepared.
-
Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the urea solution to each mixture.
-
After a specific incubation time, stop the reaction (e.g., by adding a strong acid or by rapid heating).
-
To determine the amount of ammonia produced, add the phenol-nitroprusside and alkaline hypochlorite solutions. This will result in the formation of a colored indophenol complex.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm) using a spectrophotometer.
-
The urease activity is proportional to the amount of ammonia produced, which is determined from the absorbance readings by comparison to a standard curve of known ammonia concentrations.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity is measured at various substrate (urea) and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot.
Procedure:
-
Perform the urease activity assay as described above, but with varying concentrations of both urea and the inhibitor.
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) at each substrate concentration.
-
Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition.
The following diagram illustrates a general workflow for evaluating a potential urease inhibitor:
Caption: Experimental workflow for the characterization of a urease inhibitor.
Visualization of Inhibition Kinetics
Lineweaver-Burk plots are a valuable tool for visualizing and distinguishing between different types of enzyme inhibition.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for Urease-IN-8 in vitro Urease Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and catheter-associated urinary tract infections.[3][4][5] Therefore, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Urease-IN-8 is a potent and specific inhibitor of urease, and this document provides a detailed protocol for its characterization using an in vitro urease inhibition assay.
The described protocol is based on the widely used Berthelot method, which measures the concentration of ammonia produced from the enzymatic reaction.[3][6] The ammonia reacts with a phenol-hypochlorite reagent to form a colored indophenol product, which can be quantified spectrophotometrically at 630-670 nm.[7][8][9]
Quantitative Data Summary
The inhibitory potential of this compound is summarized in the table below. This data was generated using the protocol detailed in this document. For comparison, data for the standard urease inhibitor, Thiourea, is also provided.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 5.2 ± 0.4 | Competitive |
| Thiourea | 21.1 ± 1.2 | Competitive |
Note: IC50 values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)
-
Urea (e.g., Sigma-Aldrich, Cat. No. U5378)
-
This compound (User-supplied)
-
Thiourea (Positive Control) (e.g., Sigma-Aldrich, Cat. No. T8656)
-
Potassium phosphate monobasic (KH2PO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Phenol
-
Sodium nitroprusside
-
Sodium hypochlorite solution
-
Sodium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 100 mM KH2PO4 and 100 mM K2HPO4 solutions to achieve a pH of 7.4.
-
Urease Solution (25 U/mL): Dissolve Jack Bean Urease in phosphate buffer to a final concentration of 25 units/mL. Prepare fresh daily.
-
Urea Solution (100 mM): Dissolve urea in phosphate buffer to a final concentration of 100 mM.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Thiourea Stock Solution (10 mM): Dissolve thiourea in DMSO to a final concentration of 10 mM.
-
Phenol Reagent (Reagent A): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle at 4°C.
-
Alkaline Hypochlorite Solution (Reagent B): Dissolve 0.5 g of sodium hydroxide in 100 mL of deionized water and add 1 mL of sodium hypochlorite solution. Store at 4°C.
In Vitro Urease Inhibition Assay Protocol
-
Prepare serial dilutions of this compound and the positive control (Thiourea) in phosphate buffer from their respective stock solutions. The final concentrations should range from 0.1 µM to 100 µM.
-
To each well of a 96-well plate, add the following in the specified order:
-
20 µL of phosphate buffer (for blank and control) or 20 µL of the diluted inhibitor/positive control solution.
-
20 µL of Urease Solution (25 U/mL).
-
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of Urea Solution (100 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Phenol Reagent (Reagent A) to each well.
-
Add 50 µL of Alkaline Hypochlorite Solution (Reagent B) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of urease inhibition for each concentration of this compound and Thiourea using the following formula:
% Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
-
Absorbance of Sample: Absorbance of the well containing the inhibitor.
-
Absorbance of Control: Absorbance of the well containing only the enzyme, buffer, and substrate.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, by non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Urease Catalytic Mechanism and Inhibition
Caption: Urease mechanism and competitive inhibition.
References
- 1. asm.org [asm.org]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Urease-IN-8 in Cell Culture Experiments
Disclaimer: Urease-IN-8 is a designation for a urease inhibitor used for the illustrative purposes of these application notes. The experimental data presented is hypothetical and intended to guide researchers in the use of a novel urease inhibitor in cell culture.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] The subsequent spontaneous decomposition of carbamate produces a second molecule of ammonia and carbonic acid, leading to a significant increase in the pH of the surrounding environment.[2][3] While essential for the nitrogen metabolism of various organisms, including bacteria, fungi, and plants, urease activity can be a significant virulence factor in pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis.[3][4][5] In a research context, the ammonia production and pH alteration by urease can have profound effects on mammalian cells in culture, influencing cell viability, signaling pathways, and the overall experimental outcome.
This compound is a potent and specific inhibitor of urease, designed for use in in vitro cell culture experiments to investigate the roles of urease and its metabolic products. These application notes provide detailed protocols for the characterization and application of this compound.
Biochemical and Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value |
| Mechanism of Action | Competitive Inhibitor |
| Target | Bacterial and Fungal Urease |
| IC50 (Jack Bean Urease) | 15.2 µM |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Water (< 1 mg/mL) |
| Storage | Store stock solutions at -20°C |
Application Notes
This compound is a valuable tool for a range of cell culture applications:
-
Studying Host-Pathogen Interactions: In co-culture models of infection with urease-producing microbes (e.g., H. pylori and gastric epithelial cells), this compound can be used to dissect the specific contributions of urease activity to pathogenesis, such as host cell damage induced by ammonia.[5]
-
Investigating the Cellular Effects of Ammonia and pH Changes: By inhibiting urease-mediated ammonia production, researchers can study the direct effects of controlled ammonia concentrations and pH alterations on cellular processes, including cell proliferation, apoptosis, and inflammation.
-
Elucidating Signaling Pathways: Urease activity can modulate various signaling pathways. For instance, the urease B subunit of H. pylori has been shown to influence macrophage activation and T-cell responses.[6] this compound can be employed to determine if these effects are dependent on the enzymatic activity of urease.
-
Drug Development and Screening: this compound can serve as a positive control in high-throughput screening assays aimed at identifying novel urease inhibitors.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, if the molecular weight of this compound is 300 g/mol , dissolve 3 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Determination of IC50 of this compound in a Cell-Free Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified urease enzyme.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich, U1500)[7]
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Nessler’s reagent or a commercial ammonia detection kit
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include a positive control (no inhibitor, with DMSO) and a negative control (no enzyme).
-
Add 20 µL of Jack Bean Urease solution (e.g., 1 U/mL) to each well (except the negative control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of urea solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the ammonia produced using a suitable detection method (e.g., adding Nessler’s reagent and measuring absorbance at 450 nm).
-
Calculate the percentage of inhibition for each concentration of this compound.[8]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[8]
Hypothetical Data:
| This compound (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 18.9 |
| 10 | 45.1 |
| 15.2 | 50.0 |
| 50 | 78.3 |
| 100 | 92.5 |
Cell Viability/Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., AGS gastric epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT or PrestoBlue reagent
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate for 24, 48, or 72 hours.
-
Add the viability reagent (e.g., MTT or PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Data (48h incubation):
| This compound (µM) | Cell Viability (%) |
| 1 | 98.7 |
| 10 | 95.4 |
| 50 | 92.1 |
| 100 | 88.5 |
| 200 | 75.3 |
Co-culture Experiment with H. pylori and Gastric Epithelial Cells
Objective: To assess the ability of this compound to protect mammalian cells from urease-induced toxicity in a co-culture model.
Materials:
-
AGS cells
-
Helicobacter pylori (urease-positive strain)
-
Co-culture medium (e.g., antibiotic-free RPMI with 5% FBS and 5 mM urea)
-
This compound
-
Ammonia assay kit
-
LDH cytotoxicity assay kit
-
pH meter or pH-sensitive dye
Protocol:
-
Seed AGS cells in a 24-well plate and grow to 80-90% confluency.
-
Prepare the following experimental groups in the co-culture medium:
-
AGS cells only
-
AGS cells + H. pylori (e.g., MOI of 100)
-
AGS cells + H. pylori + this compound (at a non-toxic concentration, e.g., 50 µM)
-
AGS cells + this compound only
-
-
Incubate the co-culture for a defined period (e.g., 6, 12, or 24 hours).
-
At the end of the incubation, collect the culture supernatant.
-
Measure the pH of the supernatant.
-
Quantify the ammonia concentration in the supernatant using an ammonia assay kit.
-
Assess cell cytotoxicity by measuring lactate dehydrogenase (LDH) release in the supernatant.
Hypothetical Data (24h co-culture):
| Condition | Supernatant pH | Ammonia (mM) | Cytotoxicity (% LDH Release) |
| Cells Only | 7.4 | 0.5 | 5.1 |
| Cells + H. pylori | 8.5 | 12.3 | 45.8 |
| Cells + H. pylori + this compound | 7.6 | 2.1 | 10.2 |
| Cells + this compound | 7.4 | 0.6 | 5.5 |
Visualizations
Urease Catalytic Cycle and Inhibition
Caption: Mechanism of urease action and competitive inhibition by this compound.
Experimental Workflow for Co-culture Assay
Caption: Workflow for the host-pathogen co-culture experiment.
Hypothetical Signaling Pathway Affected by Urease Activity
Caption: Urease-mediated activation of a cellular stress response pathway.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Emerging Role of Urease as a General Microbial Virulence Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helicobacter urease suppresses cytotoxic CD8+ T-cell responses through activating Myh9-dependent induction of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Bacterial Pathogenesis with a Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Urease in Bacterial Pathogenesis
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a key virulence factor for a variety of pathogenic bacteria, enabling them to survive in and colonize hostile host environments.[4][5][6] By generating ammonia, urease effectively neutralizes acidic conditions, a crucial survival mechanism for bacteria like Helicobacter pylori in the human stomach.[1][7] The resulting increase in local pH not only protects the bacteria but can also cause significant damage to host tissues.[5]
In the context of urinary tract infections, particularly those caused by Proteus mirabilis, urease activity leads to the formation of infection-induced urinary stones (urolithiasis) by increasing urine pH and promoting the precipitation of minerals.[5] Beyond its direct enzymatic effects, urease can also trigger inflammatory responses and act as a potent immunogen.[4] Given its central role in the pathogenesis of numerous bacterial infections, urease has emerged as a promising target for the development of novel antimicrobial therapies.[8]
These application notes provide a comprehensive guide to utilizing a representative urease inhibitor, Acetohydroxamic Acid (AHA), for studying bacterial pathogenesis. The protocols and principles outlined herein can be adapted for other urease inhibitors, such as the user-specified "Urease-IN-8," once its specific properties are known.
Featured Inhibitor: Acetohydroxamic Acid (AHA)
Acetohydroxamic acid (AHA) is a well-characterized, competitive inhibitor of urease. It acts by chelating the nickel ions in the enzyme's active site, thereby blocking its catalytic activity. AHA has been studied for its potential to treat infections caused by urease-producing bacteria.
Quantitative Data for Urease Inhibitors
The following table summarizes key quantitative data for Acetohydroxamic Acid and other common urease inhibitors against bacterial ureases. This data is essential for determining appropriate experimental concentrations.
| Inhibitor | Target Urease | IC50 Value | Ki Value | Reference |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 100 µM | 19 µM | [Science, 191(4232), 1144-1150] |
| Proteus mirabilis | 2.5 mM | - | [Antimicrob Agents Chemother, 35(6), 1047-1050] | |
| Hydroxyurea (HU) | Helicobacter pylori | 100 µM | - | [Antimicrob Agents Chemother, 42(5), 1021-1024] |
| Klebsiella aerogenes | - | 4.9 mM | [Biochemistry, 19(21), 4813-4819] | |
| Fluoride | Jack Bean Urease | - | 1.1 mM | [Can J Biochem, 58(5), 481-488] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Soil Urease | ~5 µM | - | [Soil Biol Biochem, 27(9), 1149-1156] |
Visualizing Urease-Mediated Pathogenesis and Inhibition
To better understand the role of urease and the mechanism of its inhibition, the following diagrams illustrate key pathways and experimental workflows.
Caption: Role of urease in bacterial pathogenesis.
Caption: Mechanism of competitive urease inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Urease as a General Microbial Virulence Factor | PLOS Pathogens [journals.plos.org]
- 6. Urease Expression in Pathogenic Yersinia enterocolitica Strains of Bio-Serotypes 2/O:9 and 1B/O:8 Is Differentially Regulated by the OmpR Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Urease-IN-8 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Urease-IN-8, a potential urease inhibitor. The following sections detail the necessary reagents, experimental procedures, data analysis, and visualization of the workflow and underlying enzymatic pathway.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This reaction leads to an increase in local pH, a factor implicated in the pathogenesis of infections caused by microorganisms such as Helicobacter pylori and Proteus mirabilis.[2][3] Inhibition of urease is a key therapeutic strategy for managing these infections. This compound has been identified as a potential inhibitor, and determining its IC50 value is crucial for evaluating its potency and advancing its development as a therapeutic agent.
The protocol described here is based on the widely used Berthelot method, which quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea.[3][4] The inhibition of urease activity by this compound is measured by a decrease in ammonia production, which is detected colorimetrically.
Urease Catalyzed Reaction
Urease facilitates the breakdown of urea, a critical step in the nitrogen cycle. The enzymatic reaction proceeds as follows:
Caption: Urease-catalyzed hydrolysis of urea to ammonia and carbamate.
Experimental Protocol
This protocol outlines the in vitro determination of the IC50 value for this compound against urease.
3.1. Materials and Reagents
| Reagent/Material | Specifications |
| Urease | Jack bean urease (Type III) or other purified source |
| Urea | Analytical grade |
| This compound | Stock solution in a suitable solvent (e.g., DMSO, Methanol) |
| Positive Control | Acetohydroxamic acid (AHA) or Thiourea |
| Buffer | Phosphate buffer (50 mM, pH 7.4) or HEPES buffer (50 mM, pH 7.5) |
| Phenol Reagent | 10 g/L phenol and 50 mg/L sodium nitroprusside |
| Alkali Reagent | 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of measuring absorbance at 625 nm |
| Incubator | Set to 37°C |
3.2. Solution Preparation
-
Urease Solution: Prepare a stock solution of urease in the chosen buffer. The final concentration in the assay well should be optimized, typically around 1 unit/well.
-
Urea Solution: Prepare a 50 mM urea solution in the buffer.
-
This compound Dilutions: Prepare a series of dilutions of this compound from the stock solution. A common starting range is a 10-fold dilution series.
-
Positive Control Dilutions: Prepare a similar dilution series for the positive control (e.g., AHA).
3.3. Assay Procedure
The following workflow outlines the steps for the urease inhibition assay.
Caption: Experimental workflow for this compound IC50 determination.
Step-by-Step Protocol:
-
Plate Setup:
-
Blank: Add buffer, but no urease or urea. This will be used to zero the microplate reader.
-
Negative Control (100% activity): Add urease solution and buffer (with the same concentration of solvent used for the inhibitor).
-
Positive Control: Add urease solution and the positive control inhibitor at various concentrations.
-
Test Compound (this compound): Add urease solution and this compound at various concentrations.
-
-
Pre-incubation: To each well (except the blank), add 10 µL of the urease solution and 10 µL of the respective inhibitor dilution (or solvent for the negative control). Mix and pre-incubate the plate at 37°C for 10-15 minutes.[5]
-
Reaction Initiation: Add 20 µL of the 50 mM urea solution to all wells (except the blank) to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[4]
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.[4]
-
Final Incubation: Incubate the plate at 37°C for another 30 minutes to allow for color development.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.[4]
Data Presentation and Analysis
4.1. Calculation of Percent Inhibition
The percentage of urease inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
4.2. IC50 Determination
The IC50 value is the concentration of this compound that inhibits 50% of the urease activity. This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
4.3. Sample Data Table
The following table structure should be used to record and present the experimental data:
| This compound Conc. (µM) | Log [this compound] | Absorbance (625 nm) (Replicate 1) | Absorbance (625 nm) (Replicate 2) | Absorbance (625 nm) (Replicate 3) | Average Absorbance | % Inhibition |
| 0 (Control) | - | 0 | ||||
| 0.1 | -1 | |||||
| 1 | 0 | |||||
| 10 | 1 | |||||
| 100 | 2 | |||||
| 1000 | 3 |
Conclusion
This protocol provides a detailed and robust method for determining the IC50 value of this compound. Accurate determination of the IC50 is a critical step in the preclinical evaluation of this compound as a potential therapeutic agent for the treatment of urease-dependent infections. Adherence to this protocol will ensure reproducible and reliable results, facilitating the comparison of this compound's potency with other known urease inhibitors.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
Methods for Assessing Urease-IN-8 Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-8 is a novel inhibitor of the urease enzyme, a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. By inhibiting urease, this compound has the potential to be developed as a therapeutic agent for treating infections associated with these pathogens. As part of the preclinical safety evaluation, a thorough assessment of the cytotoxicity of this compound is crucial to determine its potential adverse effects on host cells. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, including methods for evaluating cell viability, membrane integrity, and apoptosis.
Data Presentation
The following tables provide a structured summary of example quantitative data obtained from the cytotoxicity assays described in this document.
Table 1: Cell Viability Assessment by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 95.2 ± 5.1 | |
| 10 | 82.1 ± 6.3 | |
| 25 | 65.7 ± 4.9 | 45.2 |
| 50 | 48.9 ± 5.5 | |
| 100 | 23.4 ± 3.8 | |
| 200 | 10.1 ± 2.1 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 1 | 6.1 ± 2.0 |
| 10 | 15.8 ± 3.1 |
| 25 | 28.4 ± 4.2 |
| 50 | 45.6 ± 5.9 |
| 100 | 72.3 ± 6.8 |
| 200 | 89.7 ± 5.3 |
Table 3: Apoptosis Assessment by Caspase-3/7 Activity Assay
| Concentration of this compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 25 | 4.8 ± 0.7 |
| 50 | 7.9 ± 1.1 |
| 100 | 12.3 ± 1.5 |
| 200 | 15.6 ± 1.9 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol describes a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Human cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Membrane Integrity Assessment: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.
Materials:
-
This compound
-
Human cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
For a positive control, add lysis buffer (provided in the kit) to a set of wells 1 hour before the end of the incubation period.
-
After the desired incubation time, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
Apoptosis Assessment: Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Human cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathways of apoptosis.
Application Notes and Protocols for Urease-IN-8 in Agricultural Nitrogen Management Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen is a critical nutrient for plant growth, and urea is one of the most widely used nitrogen fertilizers in agriculture due to its high nitrogen content (46%) and relatively low cost.[1][2] However, the efficiency of urea-based fertilizers can be low.[1] In the soil, the enzyme urease rapidly hydrolyzes urea into ammonia (NH₃) and carbon dioxide (CO₂).[3][4] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, where the ammonia gas escapes into the atmosphere.[5][6] This not only reduces the amount of nitrogen available to the crops but also contributes to environmental pollution.[2][5]
Urease inhibitors are compounds that temporarily block the active site of the urease enzyme, slowing down the rate of urea hydrolysis.[7] This delay allows more time for the urea to be incorporated into the soil, where the resulting ammonium (NH₄⁺) is less prone to volatilization and can be taken up by plant roots. "Urease-IN-8" is a novel urease inhibitor developed for agricultural research to improve nitrogen management strategies. These application notes provide detailed protocols for evaluating the efficacy of this compound in laboratory and greenhouse settings.
Mechanism of Action
This compound acts as a competitive inhibitor of the urease enzyme. It binds to the nickel ions in the active site of the enzyme, preventing the substrate (urea) from binding and being hydrolyzed. This inhibition is temporary, and the duration of activity is dependent on factors such as soil temperature, pH, and moisture.[2][8] By slowing the conversion of urea to ammonia, this compound helps to synchronize nitrogen availability with the crop's demand, leading to improved nitrogen use efficiency.[1]
Caption: Mechanism of this compound action.
Data Presentation: Efficacy of Urease Inhibitors
The following table summarizes the reported effects of urease inhibitors on ammonia volatilization and crop yield from various studies. This data can be used as a benchmark for evaluating the performance of this compound.
| Parameter | Urease Inhibitor | Reduction in NH₃ Volatilization (%) | Increase in Crop Yield (%) | Soil Type | Reference |
| Ammonia Loss | NBPT | ~53% (average) | - | Various | [5] |
| Ammonia Loss | NBPT | up to 85% | - | Clay Soil | [5] |
| Ammonia Loss | NBPT | up to 81% | - | Sandy Loam | [5] |
| Ammonia Loss | NPPT | >50% | - | Sandy Loam | [5] |
| Ammonia Loss | 0.05% NPPT + 0.05% NBPT | 23.8% (vs NBPT alone), 28.8% (vs NPPT alone) | - | Not Specified | [5] |
| Crop Yield | Urease Inhibitors | - | up to 5% | Various | [1] |
| Crop Yield | NBPT | - | 6.0% (average, ranges from 0.8% to 10.2%) | Various | [5] |
Experimental Protocols
Protocol 1: Soil Urease Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on soil urease activity. The assay measures the amount of ammonium (NH₄⁺) produced from the hydrolysis of urea in a soil sample.
Materials:
-
Fresh soil samples, sieved (<2 mm)
-
This compound solution of known concentration
-
Urea solution (e.g., 0.02 M)
-
THAM buffer (pH 9.0)
-
Toluene
-
Potassium chloride (KCl) solution (e.g., 2 M)
-
Reagents for ammonium determination (e.g., Berthelot reaction reagents or similar colorimetric method)
-
Incubator or water bath (37°C)
-
Shaker
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Weigh 5 g of fresh soil into a series of 50 mL flasks.
-
Treatment Application:
-
Control: Add 5 mL of deionized water.
-
Urea Only: Add 5 mL of deionized water.
-
This compound Treatment: Add 5 mL of the this compound solution at the desired concentration.
-
-
Pre-incubation: Gently swirl the flasks and pre-incubate for 30 minutes at room temperature to allow the inhibitor to interact with the soil urease.
-
Urea Addition: To all flasks except the "Control," add 5 mL of the 0.02 M urea solution. To the "Control" flasks, add another 5 mL of deionized water.
-
Incubation: Add 0.5 mL of toluene to each flask to inhibit microbial growth that is not related to urease activity. Stopper the flasks and incubate at 37°C for 2 hours with occasional shaking.[9]
-
Extraction: After incubation, add 40 mL of 2 M KCl solution to each flask. Shake vigorously for 30 minutes to extract the ammonium.
-
Centrifugation: Centrifuge the soil suspension at 4000 rpm for 10 minutes.
-
Ammonium Determination:
-
Take an aliquot of the clear supernatant.
-
Determine the ammonium concentration using a colorimetric method such as the Berthelot reaction.[10] This typically involves adding a phenol-hypochlorite reagent and measuring the absorbance at a specific wavelength (e.g., 630-670 nm) after color development.
-
-
Calculation: Calculate the urease activity as µg of NH₄⁺-N released per gram of soil per hour. The inhibition percentage can be calculated as: % Inhibition = [(Activity_UreaOnly - Activity_Inhibitor) / Activity_UreaOnly] * 100
Caption: Workflow for Soil Urease Activity Assay.
Protocol 2: Measurement of Ammonia Volatilization
This protocol describes a closed-system method for quantifying ammonia volatilization from soil treated with urea and this compound.
Materials:
-
Soil, sieved (<2 mm)
-
Incubation chambers (e.g., sealed containers or jars)
-
Ammonia traps containing a known volume of a standard acid solution (e.g., 0.02 M sulfuric acid)
-
Urea granules or solution
-
This compound solution or formulation for coating urea
-
Deionized water
-
Titration equipment (burette, indicator) or an ion-selective electrode for ammonium
Procedure:
-
Soil Preparation: Place a known amount of air-dried soil (e.g., 100 g) into each incubation chamber.
-
Moisture Adjustment: Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity) with deionized water and allow it to equilibrate for 24 hours.
-
Fertilizer Application:
-
Control: No fertilizer.
-
Urea Only: Apply urea at a rate equivalent to a typical field application rate.
-
Urea + this compound: Apply urea treated with this compound at the same nitrogen rate. The inhibitor can be coated onto the urea granules or applied as a solution to the soil surface along with the urea.
-
-
Chamber Setup:
-
Place an ammonia trap (e.g., a small beaker with 20 mL of 0.02 M H₂SO₄) inside each chamber, elevated above the soil surface.
-
Seal the chambers tightly.
-
-
Incubation: Incubate the chambers at a constant temperature (e.g., 25°C) for a period of 7 to 21 days.
-
Sampling:
-
Periodically (e.g., every 24 or 48 hours), open the chambers and remove the ammonia traps.
-
Replace them with fresh traps.
-
-
Ammonia Quantification:
-
Quantify the amount of ammonia captured in the acid by back-titration with a standard base (e.g., 0.02 M NaOH) or by direct measurement of the ammonium concentration using an ion-selective electrode or colorimetric method.
-
-
Calculation:
-
Calculate the amount of NH₃-N volatilized per unit of time and cumulatively over the incubation period.
-
Determine the percentage reduction in ammonia volatilization for the this compound treatment compared to the urea-only treatment.
-
Caption: Workflow for Ammonia Volatilization Measurement.
References
- 1. Urease Inhibitors Effects on the Nitrogen Use Efficiency in a Maize–Wheat Rotation with or without Water Deficit [mdpi.com]
- 2. watercressresearch.com [watercressresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Discovery of Urease-IN-8: A Novel Urease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, which colonizes the gastric mucosa and is a primary cause of gastritis, peptic ulcers, and gastric cancer.[4][5] By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing the bacteria to survive and proliferate.[3][5] Consequently, the inhibition of urease is a promising therapeutic strategy for the treatment of H. pylori infections and other related diseases.[1][6]
These application notes provide a comprehensive experimental framework for the discovery and preclinical evaluation of Urease-IN-8, a novel candidate urease inhibitor. The protocols detailed below cover in vitro enzymatic assays, determination of inhibitory kinetics, and in vivo models for assessing efficacy.
In Vitro Efficacy of this compound
The initial phase of drug discovery for a novel urease inhibitor involves a thorough in vitro characterization of its enzymatic inhibition properties. This includes determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition.
Data Presentation: In Vitro Inhibition of Urease Activity
The inhibitory potential of this compound against Jack bean urease (a commonly used model enzyme) is summarized below. Acetohydroxamic acid (AHA), a known urease inhibitor, is used as a standard for comparison.
| Compound | Urease Source | IC50 (µM) [Standard Deviation] | Inhibition Type | Ki (µM) [Standard Deviation] |
| This compound | Canavalia ensiformis (Jack Bean) | 8.5 [± 0.7] | Competitive | 5.2 [± 0.5] |
| Acetohydroxamic Acid (AHA) | Canavalia ensiformis (Jack Bean) | 25.0 [± 2.1] | Competitive | 18.7 [± 1.9] |
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes the determination of urease inhibition using the colorimetric Berthelot method, which quantifies ammonia production.[7]
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (50 mM, pH 7.4)
-
This compound (and other test compounds)
-
Acetohydroxamic acid (AHA)
-
Phenol reagent (Phenol, Sodium Nitroprusside)
-
Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound and AHA in a suitable solvent (e.g., DMSO), and then dilute to various concentrations in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of different concentrations of this compound or the standard inhibitor.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Protocol: Enzyme Kinetic Studies
To understand how this compound interacts with the urease enzyme, kinetic studies are performed.
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of the substrate (urea) in the absence and presence of different concentrations of this compound.
-
Measure the initial reaction rates (v₀).
-
Plot the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]).
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).[8]
Experimental Workflow and Signaling Pathway
This compound Drug Discovery Workflow
The overall workflow for the discovery and preclinical development of this compound is depicted below.
Caption: this compound Drug Discovery and Development Workflow.
Urease-Catalyzed Urea Hydrolysis and Inhibition Pathway
The following diagram illustrates the catalytic mechanism of urease and the proposed mechanism of action for a competitive inhibitor like this compound. Urease catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to another molecule of ammonia and carbonic acid.[3]
Caption: Urease Catalysis and Competitive Inhibition.
In Vivo Efficacy of this compound
Following successful in vitro characterization, the efficacy of this compound must be evaluated in a relevant animal model of H. pylori infection.
Data Presentation: In Vivo Efficacy in H. pylori-Infected Mouse Model
The table below summarizes the results of an in vivo study evaluating the efficacy of this compound in reducing the gastric bacterial load in H. pylori-infected mice.
| Treatment Group | Dosage (mg/kg/day) | Duration (days) | Mean Bacterial Load (log10 CFU/g stomach) [Standard Deviation] | % Reduction in Bacterial Load |
| Vehicle Control (Untreated) | - | 7 | 6.8 [± 0.5] | 0% |
| This compound | 50 | 7 | 4.2 [± 0.6] | 99.75% |
| Acetohydroxamic Acid (AHA) | 50 | 7 | 5.5 [± 0.4] | 95.00% |
| Amoxicillin (Positive Control) | 25 | 7 | 2.1 [± 0.3] | 99.998% |
Experimental Protocol: H. pylori Infection Mouse Model and Efficacy Evaluation
This protocol outlines the procedure for establishing an H. pylori infection in mice and assessing the in vivo efficacy of this compound.[9][10]
Animals:
-
Specific-pathogen-free C57BL/6 mice (6-8 weeks old).
Bacterial Strain:
-
H. pylori Sydney strain 1 (SS1).
Procedure:
-
Infection of Mice:
-
Culture H. pylori SS1 on blood agar plates under microaerophilic conditions.
-
Harvest and suspend the bacteria in Brucella broth.
-
Inoculate mice orally with 10⁸ colony-forming units (CFU) of H. pylori in 0.1 mL of broth three times over a period of five days.
-
-
Treatment:
-
Two weeks post-infection, confirm colonization in a subset of mice.
-
Randomly assign the remaining mice to treatment groups: Vehicle control, this compound, AHA, and a standard antibiotic (e.g., amoxicillin).
-
Administer the treatments orally once daily for 7 consecutive days.
-
-
Assessment of Bacterial Load:
-
One day after the final treatment, euthanize the mice.
-
Aseptically remove the stomachs and homogenize them in Brucella broth.
-
Perform serial dilutions of the stomach homogenates and plate them on selective agar for H. pylori.
-
Incubate the plates under microaerophilic conditions for 5-7 days.
-
Count the number of colonies to determine the CFU per gram of stomach tissue.
-
-
Data Analysis:
-
Calculate the mean bacterial load for each treatment group.
-
Determine the percentage reduction in bacterial load compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA) to assess the significance of the observed differences.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical discovery and evaluation of this compound as a novel urease inhibitor. The systematic progression from in vitro enzymatic assays to in vivo efficacy studies is crucial for identifying and validating promising new therapeutic agents for the treatment of H. pylori and other urease-dependent bacterial infections.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exonjournal.com [exonjournal.com]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. In Vivo Modeling of Helicobacter-associated Gastrointestinal Diseases - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Urease-IN-8 in Diagnostic Test Development
For Research Use Only.
Introduction
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2][3] This enzymatic activity is a key characteristic of several pathogenic microorganisms, including Helicobacter pylori, Proteus mirabilis, and Cryptococcus species.[4][5][6][7] The detection of urease activity, therefore, serves as a valuable diagnostic marker for the presence of these pathogens.[4][5][6][7] Urease-IN-8 is a potent and specific inhibitor of urease, designed for use in the development and validation of diagnostic assays. These application notes provide detailed protocols and guidelines for the utilization of this compound in research and diagnostic test development.
Mechanism of Action
Urease catalyzes the hydrolysis of urea in a two-step process, ultimately yielding ammonia and carbamate, which spontaneously decomposes to another molecule of ammonia and carbonic acid.[1] The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[8][9] this compound acts as a competitive inhibitor, binding to the active site of the urease enzyme and preventing the substrate (urea) from binding. This inhibition blocks the production of ammonia and the subsequent pH increase, which is the basis for many colorimetric urease detection assays.
Diagram 1: Simplified Signaling Pathway of Urease Inhibition by this compound
Caption: Competitive inhibition of urease by this compound, preventing urea hydrolysis.
Applications in Diagnostic Test Development
This compound is a valuable tool for various stages of diagnostic assay development:
-
Negative Control: To confirm that a positive signal in a urease-based assay is due to enzymatic activity and not to non-specific chemical reactions.
-
Assay Specificity: To differentiate between true urease-producing organisms and those that may cause a pH change through other metabolic pathways.
-
Competitive Assays: In the development of quantitative diagnostic tests where the degree of inhibition by a sample can be correlated with the concentration of a target analyte.
-
Quality Control: As a standardized inhibitor to ensure the consistent performance of urease-based diagnostic kits.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against urease from Helicobacter pylori. The following table summarizes its key performance metrics.
| Parameter | Value | Conditions |
| IC50 | 25 nM | pH 7.4, 37°C, 30 min incubation |
| Inhibition Type | Competitive | Lineweaver-Burk analysis |
| Ki | 15 nM | Dixon plot analysis |
| Specificity | >1000-fold vs. other | Tested against a panel of common metalloenzymes |
| metalloenzymes |
Experimental Protocols
Protocol 1: Determination of this compound IC50
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified urease enzyme. The assay is based on the Berthelot method, which measures the ammonia produced.[3]
Materials:
-
Urease enzyme (e.g., from Helicobacter pylori)
-
This compound
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Dilute this compound in phosphate buffer to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Add 20 µL of urease enzyme solution (final concentration 5 U/mL) to each well. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme). Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add 20 µL of urea solution to each well to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 15 minutes.
-
Color Development: Stop the reaction and develop the color by adding 100 µL of phenol-nitroprusside solution followed by 100 µL of alkaline hypochlorite solution to each well.
-
Incubation: Incubate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: this compound as a Negative Control in a Rapid Urease Test
This protocol outlines the use of this compound as a negative control in a colorimetric rapid urease test for the detection of H. pylori in a simulated biopsy sample. The principle of the rapid urease test is the pH-dependent color change of an indicator due to ammonia production.[2][6][10]
Materials:
-
Rapid Urease Test (RUT) kit (containing urea and a pH indicator, e.g., phenol red)
-
Simulated positive sample (e.g., a suspension of H. pylori or purified urease)
-
This compound solution (100 µM)
-
Negative control sample (e.g., sterile broth)
Procedure:
-
Labeling: Label three RUT devices: "Positive Control," "Negative Control," and "Test."
-
Sample Application:
-
Positive Control: Add the simulated positive sample to the "Positive Control" RUT device according to the manufacturer's instructions.
-
Negative Control: Add the negative control sample to the "Negative Control" RUT device.
-
Test: Pre-incubate the simulated positive sample with an equal volume of this compound solution for 15 minutes at room temperature. Then, add this mixture to the "Test" RUT device.
-
-
Incubation: Incubate all three devices at room temperature or as specified by the RUT kit manufacturer.
-
Observation: Observe the color change in the devices at regular intervals (e.g., 1, 5, 15, and 60 minutes).
Expected Results:
-
Positive Control: A rapid color change from yellow to pink/red, indicating urease activity.[2][7]
-
Negative Control: No significant color change. The medium should remain its original color (e.g., yellow).
-
Test (with this compound): No significant color change, or a significantly delayed and weaker color change compared to the positive control. This demonstrates that the urease activity has been inhibited by this compound.
Diagram 3: Logical Relationship in Rapid Urease Test with this compound
Caption: Logical flow showing the effect of this compound in a rapid urease test.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition observed | 1. This compound concentration too low. | 1. Increase the concentration of this compound. |
| 2. Inactive this compound. | 2. Use a fresh stock of this compound. Ensure proper storage. | |
| 3. High enzyme concentration. | 3. Reduce the concentration of the urease enzyme in the assay. | |
| High background in assay | 1. Contamination of reagents with ammonia. | 1. Use fresh, high-purity reagents. |
| 2. Non-specific reaction. | 2. Run a control without the enzyme to determine the background signal. | |
| Inconsistent results | 1. Pipetting errors. | 1. Ensure accurate pipetting and proper mixing. |
| 2. Temperature fluctuations. | 2. Maintain a constant temperature during incubation steps. | |
| 3. Variation in reagent lots. | 3. Qualify new lots of reagents before use. |
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | UI8-10MG | 10 mg |
| UI8-50MG | 50 mg | |
| UI8-100MG | 100 mg |
For further information or technical support, please contact our technical services department.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Urease Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosis of Helicobacter pylori using the rapid urease test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Urease-IN-8 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-8. The information is designed to address common challenges, with a focus on solubility issues, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive inhibitor of the enzyme urease. Its primary mechanism of action involves binding to the active site of the urease enzyme, thereby preventing the substrate, urea, from binding and being hydrolyzed. This inhibitory action is crucial for research into conditions associated with urease activity, such as infections by urease-producing bacteria (e.g., Helicobacter pylori) which can lead to peptic and gastric ulcers.
Q2: What are the known inhibitory concentrations of this compound?
A2: The inhibitory potency of this compound is characterized by the following parameters:
-
IC₅₀: 3.51 μM
-
Kᵢ: 3.11 μM
The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the urease enzyme activity in a given assay. The Kᵢ (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Q3: In which solvents can I dissolve this compound?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to start with a small amount of the compound and test its solubility in a minimal volume of a suitable organic solvent, such as DMSO. For example, you can aim for a 10 mM stock solution. If the compound does not readily dissolve, gentle warming or sonication may aid in dissolution. Always store stock solutions at -20°C or -80°C to maintain stability.
Troubleshooting Guide: Solubility Issues and Solutions
Difficulties in dissolving this compound can be a significant hurdle in experimental setups. This guide provides a systematic approach to addressing these challenges.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low solubility in aqueous solutions. The final concentration of the compound in the assay buffer exceeds its solubility limit. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but ensure it remains at a level that does not interfere with the assay (typically ≤1%).- Prepare a more dilute stock solution and add a larger volume to the assay, while adjusting the volumes of other components accordingly.- Test alternative co-solvents such as ethanol or dimethylformamide (DMF).- Consider the use of a surfactant or solubilizing agent, after validating its compatibility with the experimental system. |
| Inconsistent results between experiments | The inhibitor is not fully dissolved, leading to variations in the effective concentration. The stock solution may have degraded over time. | - Visually inspect the stock solution for any undissolved particles before each use. If necessary, centrifuge the stock solution and use the supernatant.- Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles.- Ensure thorough mixing after diluting the stock solution into the assay buffer. |
| Low or no inhibitory activity observed | The compound has precipitated out of the solution, resulting in a lower effective concentration. The compound may have degraded. | - Confirm the solubility of this compound at the desired final concentration in the specific assay buffer used. This can be done by preparing a solution at the highest intended concentration and checking for precipitation visually or by spectrophotometry.- Prepare fresh dilutions from a newly prepared stock solution immediately before the experiment. |
Solubility Testing Protocol
A summary of common solvents for initial solubility testing of this compound is provided below. It is highly recommended that researchers perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental conditions.
| Solvent | General Expectation | Recommended Starting Concentration for Testing | Notes |
| DMSO | High solubility | 10 - 50 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to low solubility | 1 - 10 mM | Can be used as an alternative to DMSO, but may have a greater effect on enzyme activity at higher concentrations. |
| Methanol | Moderate to low solubility | 1 - 10 mM | Similar to ethanol, compatibility with the assay should be verified. |
| Water | Very low to insoluble | < 0.1 mM | Direct dissolution in water is not recommended. |
| Aqueous Buffers (e.g., PBS, Tris) | Very low to insoluble | < 0.1 mM | Dilution from an organic stock solution is necessary. The final buffer pH may affect solubility. |
Experimental Protocols
Protocol for Urease Activity Assay
This protocol provides a general method for measuring urease activity, which can be adapted to test the inhibitory effect of this compound.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ammonia detection reagent (e.g., Nessler's reagent or a phenol-hypochlorite based reagent)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of urease in phosphate buffer. The final concentration should be determined based on the specific activity of the enzyme lot to ensure a linear reaction rate over the desired time course.
-
Prepare a range of concentrations of this compound by diluting the stock solution in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the urea substrate solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution (or vehicle control - buffer with the same percentage of DMSO)
-
Urease enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the urea substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a specific time (e.g., 30 minutes).
-
-
Stop Reaction and Detect Ammonia:
-
Stop the reaction by adding the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Urease Inhibition
Caption: Competitive inhibition of the urease catalytic cycle by this compound.
Experimental Workflow for Testing this compound Solubility
Caption: A logical workflow for preparing and testing the solubility of this compound.
Technical Support Center: Optimizing Urease-IN-8 for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for utilizing Urease-IN-8 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the urease enzyme. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This process leads to a significant increase in local pH.[2][3] this compound is designed to bind to the active site of the urease enzyme, preventing the breakdown of urea and the subsequent rise in pH. The inhibition of urease is a key therapeutic strategy in various conditions, including infections by urease-producing bacteria like Helicobacter pylori and the formation of infection-induced urinary stones.[4][5][6][7]
Q2: How do I dissolve this compound for in vivo administration?
For initial in vitro assays, this compound can typically be dissolved in dimethyl sulfoxide (DMSO).[8] For in vivo studies, it is crucial to use a biocompatible vehicle. A common approach involves initially dissolving the compound in a minimal amount of DMSO and then further diluting it with a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or polyethylene glycol (PEG). It is essential to perform a vehicle-only control in your experiments to account for any effects of the delivery vehicle itself.
Q3: What is a good starting dose for my in vivo experiments with this compound?
The optimal in vivo dose of this compound will depend on the animal model, the route of administration, and the specific research question. A good starting point is to conduct a dose-ranging study. Based on in vivo studies of other urease inhibitors, a range of 10-100 mg/kg could be considered for initial pilot experiments. For example, in a study with rats infected with H. pylori, the urease inhibitor Levofloxacin was administered at 10 mg/day.[9] It is recommended to start with a lower dose and escalate to assess both efficacy and potential toxicity.
Q4: How can I assess the efficacy of this compound in my animal model?
The efficacy of this compound can be evaluated through various methods depending on the disease model:
-
H. pylori infection model: Urease activity in stomach homogenates can be measured. A reduction in bacterial load, assessed by quantitative culture or qPCR, and a decrease in gastric inflammation, evaluated through histology, would indicate efficacy.
-
Urinary tract infection (UTI) model with urease-positive bacteria: Monitor urine pH, as effective inhibition will prevent the characteristic rise in pH. The formation of bladder stones can also be assessed.
-
General urease inhibition: Direct measurement of urease activity in relevant tissue samples (e.g., stomach, bladder) can be performed ex vivo.
Q5: Are there any known off-target effects of urease inhibitors?
While this compound is designed for specificity, it is important to consider potential off-target effects. Some urease inhibitors have been reported to have modest inhibitory effects on the growth of certain bacteria.[4] It is advisable to include assessments for general animal health, such as monitoring body weight, food and water intake, and observing for any signs of distress or toxicity. Histopathological analysis of major organs at the end of the study can also provide valuable information on potential toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between in vitro and in vivo experiments | Poor bioavailability of this compound. Rapid metabolism or clearance of the compound in vivo. | Optimize the formulation and route of administration. Consider using a different vehicle or adding a solubilizing agent. Perform pharmacokinetic studies to determine the concentration of this compound in the target tissue over time. |
| No significant reduction in urease activity in vivo | Insufficient dose of this compound. Inadequate delivery to the target site. | Conduct a dose-escalation study to find the optimal effective dose. Ensure the chosen route of administration is appropriate for reaching the target organ. For example, for gastric infections, oral gavage is a common method. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | The administered dose is too high. Off-target effects of this compound. Vehicle toxicity. | Reduce the dose of this compound. Perform a thorough toxicological assessment, including blood chemistry and histopathology. Always include a vehicle-only control group to rule out toxicity from the delivery vehicle. |
| Precipitation of this compound in the formulation | Poor solubility of the compound in the chosen vehicle. | Try different solvent systems. Sonication or gentle heating may aid in dissolution. Ensure the final concentration is below the solubility limit in the chosen vehicle. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of various known urease inhibitors against urease from different sources. This data can serve as a benchmark for evaluating the potency of this compound.
| Inhibitor | Urease Source | IC₅₀ (µM) | Reference |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Proteus mirabilis (whole cell) | 2.0 ± 0.2 | [4] |
| Acetohydroxamic acid (AHA) | Proteus mirabilis (whole cell) | 51 ± 2 | [4] |
| Quercetin | Proteus mirabilis (whole cell) | 2.0 ± 0.2 | [4] |
| Compound 2c (imidazothiazole derivative) | Jack Bean Urease | 2.94 ± 0.05 | [10] |
| Thiourea | Jack Bean Urease | 22.3 ± 0.031 | [10] |
| Compound b19 (N-monoarylacetothiourea) | H. pylori (extracted urease) | 0.16 ± 0.05 | [7] |
| Compound b19 (N-monoarylacetothiourea) | H. pylori (intact cell) | 3.86 ± 0.10 | [7] |
| Acetohydroxamic acid (AHA) | H. pylori (extracted urease) | 27.2 ± 3.1 | [7] |
| Acetohydroxamic acid (AHA) | H. pylori (intact cell) | 169 ± 11 | [7] |
Experimental Protocols
In Vitro Urease Activity Assay
This protocol is adapted from the indophenol method and can be used to determine the IC₅₀ of this compound.[10]
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Phenol reagent
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 40 µL of buffer and 10 µL of urease enzyme solution (5 U/mL) to each well.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 40 µL of urea solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Urease Inhibition in a Murine H. pylori Infection Model
Animal Model:
-
C57BL/6 mice (6-8 weeks old)
Materials:
-
H. pylori strain (e.g., SS1)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Urease assay reagents (as described above)
Procedure:
-
Infect mice with the H. pylori strain via oral gavage.
-
Allow the infection to establish for a period of 1-2 weeks.
-
Divide the infected mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage for the desired treatment period (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the mice and collect the stomachs.
-
Homogenize the stomach tissue in phosphate buffer.
-
Determine the protein concentration of the stomach homogenates.
-
Measure the urease activity in the stomach homogenates using the in vitro assay described above, normalizing the activity to the protein concentration.
-
Additionally, a portion of the stomach can be used for quantitative culture of H. pylori to assess bacterial load and for histological analysis to evaluate inflammation.
Visualizations
Caption: Mechanism of urease catalysis and inhibition by this compound.
Caption: General workflow for an in vivo study with this compound.
Caption: Troubleshooting flowchart for in vivo this compound experiments.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Urease-IN-8 off-target effects
Disclaimer: Information regarding a specific molecule designated "Urease-IN-8" is not publicly available. This technical support guide has been generated based on established principles of enzyme kinetics, inhibitor characterization, and troubleshooting for urease inhibitors in a research setting. The guidance provided is for a hypothetical urease inhibitor, referred to herein as this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for urease and how do inhibitors like this compound typically work?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2] This reaction leads to an increase in the local pH.[3] Urease inhibitors can act through various mechanisms, broadly categorized as active-site directed or mechanism-based.[4] They often work by chelating the nickel ions in the active site or by mimicking the substrate or transition state.[4]
Q2: I am observing lower-than-expected potency for this compound in my urease activity assay. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected potency. These include:
-
Suboptimal Assay Conditions: Ensure the pH, temperature, and buffer composition of your assay are optimal for urease activity. The optimal pH for urease is typically around 7.4, and the optimal temperature is 60°C.[5]
-
Incorrect Reagent Concentration: Verify the concentrations of urea and the enzyme. The substrate concentration should ideally be at or near the Michaelis constant (Km) for accurate inhibitor characterization.[6]
-
Inhibitor Instability: this compound may be unstable under your experimental conditions. Consider assessing its stability in the assay buffer over the time course of the experiment.
-
Presence of Chelating Agents: If your buffer contains strong chelating agents like EDTA, it might interfere with the nickel ions in the urease active site, affecting the inhibitor's binding.
Q3: My results with this compound are not reproducible. What steps can I take to improve consistency?
A3: To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and measurement procedures, are strictly standardized.
-
Reagent Quality: Use high-purity reagents and ensure your urease enzyme is from a reliable source with consistent activity.
-
Instrument Calibration: Regularly calibrate all instruments used, such as spectrophotometers and pH meters.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A known urease inhibitor can serve as a positive control, while a vehicle-treated group serves as a negative control.
Q4: I am observing significant cytotoxicity in my cell-based assays with this compound, even at concentrations where I don't expect to see an effect. What could be the cause?
A4: The observed cytotoxicity could be due to off-target effects of this compound. It is crucial to distinguish between on-target (urease inhibition-related) and off-target cytotoxicity. Consider the following:
-
Off-Target Kinase Inhibition: While urease is not a kinase, many small molecule inhibitors can have unintended effects on various kinases.[7][8] Consider performing a broad kinase screen to identify potential off-target interactions.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound or its vehicle. Test the inhibitor on a panel of different cell lines to assess its general toxicity.
-
Metabolic Activation: The compound might be metabolized into a toxic byproduct in your cell culture system.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in biochemical assays.
-
Question: Why am I getting variable IC50 values for this compound when I repeat my urease activity assay?
-
Answer:
-
Check Assay Parameters: Re-verify the concentrations of all assay components, especially ATP if you are using a coupled assay, and the substrate, urea.[6] Ensure the enzyme concentration is in the linear range of the assay.
-
Inhibitor Dilution Series: Prepare fresh serial dilutions of this compound for each experiment. The compound may not be stable in solution over long periods.
-
Incubation Times: Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate.
-
Data Analysis: Use a consistent data analysis method to calculate the IC50 value. Ensure your dose-response curve has a sufficient number of data points and spans the full range of inhibition.
-
Issue 2: this compound shows activity in the primary biochemical assay but has no effect in a cell-based assay.
-
Question: My compound, this compound, effectively inhibits purified urease, but it doesn't show any activity in my cell-based model of H. pylori-infected gastric epithelial cells. What could be the problem?
-
Answer:
-
Cell Permeability: this compound may have poor cell permeability and is not reaching its intracellular target. Consider performing a cell permeability assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell. You can test this by co-incubating with known efflux pump inhibitors.
-
Metabolic Inactivation: The compound could be rapidly metabolized and inactivated by the cells.
-
Cellular Environment: The intracellular environment (e.g., pH, presence of other proteins) might affect the binding of this compound to urease.
-
Issue 3: Unexpected phenotypic changes in cells treated with this compound that are unrelated to urease inhibition.
-
Question: I am observing changes in cell morphology and proliferation at concentrations of this compound that do not significantly inhibit urease activity. What is happening?
-
Answer:
-
Off-Target Profiling: This is a strong indication of off-target effects. It is highly recommended to perform an off-target profiling screen, such as a broad kinase panel or a safety pharmacology panel.
-
Control Compound: Use a structurally related but inactive analogue of this compound as a negative control to confirm that the observed phenotype is specific to the active molecule.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both urease inhibition and the observed phenotypic change to see if the two effects are correlated.
-
Reference Data for Known Urease Inhibitors
For comparative purposes, the following table summarizes the inhibitory activity of some well-characterized urease inhibitors.
| Inhibitor | Source Organism of Urease | IC50 (µM) | Inhibition Mechanism |
| Acetohydroxamic Acid | Klebsiella pneumoniae | 28.5 | Competitive |
| Thiourea | Jack Bean | 21.0 | Competitive |
| Cinnamaldehyde | Jack Bean | 23.4 | Competitive |
| Camphene | Jack Bean | 0.147 | Competitive |
Note: IC50 values can vary depending on the experimental conditions.
Key Experimental Protocols
1. Urease Activity Assay (Berthelot Method)
This protocol measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Urea solution (100 mM in phosphate buffer)
-
Urease solution (e.g., from Jack Bean, 25 units/mL in phosphate buffer)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 140 µL of urea solution to each well.
-
Add 20 µL of urease solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of phenol-nitroprusside reagent.
-
Add 40 µL of alkaline hypochlorite reagent.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 630 nm.
-
Construct a standard curve using ammonium chloride to quantify the amount of ammonia produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a chosen cell line.
-
Reagents:
-
Complete cell culture medium
-
Cell suspension of the desired cell line
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Catalytic mechanism of urease.
Caption: Experimental workflow for testing a urease inhibitor.
Caption: Troubleshooting decision tree.
References
- 1. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. The Emerging Role of Urease as a General Microbial Virulence Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Urease Inhibitors
Disclaimer: Information regarding the specific compound "Urease-IN-8" is not available in publicly accessible scientific literature. Therefore, this guide provides general troubleshooting strategies and technical information for overcoming resistance to urease inhibitors in bacteria, which can be adapted for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy with our urease inhibitor. What are the potential mechanisms of resistance?
A1: Bacteria can develop resistance to urease inhibitors through several mechanisms:
-
Target Modification: Mutations in the genes encoding the urease enzyme (e.g., ureA, ureB, ureC) can alter the inhibitor's binding site, reducing its affinity and efficacy.[1][2]
-
Reduced Intracellular Concentration:
-
Decreased Permeability: Changes in the bacterial cell wall or membrane composition can limit the uptake of the inhibitor.
-
Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport substances out of the cell, can reduce the intracellular concentration of the inhibitor to sub-therapeutic levels.[3][4][5][6][7]
-
-
Metabolic Bypass: Bacteria may upregulate alternative pathways for nitrogen acquisition, compensating for the inhibition of urease and allowing survival even when urea hydrolysis is blocked.[8][9]
-
Enzyme Overexpression: An increase in the production of the urease enzyme can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
Q2: How can we confirm if our bacterial strain has developed resistance to the urease inhibitor?
A2: You can confirm resistance by performing a Minimum Inhibitory Concentration (MIC) assay. This experiment determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium. A significant increase in the MIC for your experimental strain compared to the parental (susceptible) strain indicates the development of resistance.
Q3: What initial steps should we take to troubleshoot inhibitor resistance in our experiments?
A3: Here is a logical workflow to begin troubleshooting resistance:
-
Confirm Resistance: Perform an MIC assay to quantify the level of resistance.
-
Sequence the Urease Genes: Analyze the DNA sequence of the ureA, ureB, and ureC genes to identify any mutations that may alter the protein structure.
-
Investigate Efflux Pump Activity: Use an efflux pump inhibitor in combination with your urease inhibitor to see if efficacy is restored. A positive result suggests the involvement of efflux pumps.
-
Assess Urease Activity: Measure the specific activity of urease in cell lysates from both the resistant and susceptible strains to check for enzyme overexpression.
Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of Urease Inhibitor
Possible Causes & Solutions
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Target Site Mutation | Sequence the urease structural genes (ureA, ureB, ureC) and accessory genes (ureD, ureE, ureF, ureG, ureH) from both susceptible and resistant strains. | Identification of non-synonymous mutations in the resistant strain, potentially in regions encoding the inhibitor binding site. |
| Increased Efflux Pump Activity | Perform an MIC assay with the urease inhibitor in the presence and absence of a known efflux pump inhibitor (e.g., reserpine, phenylalanine-arginine β-naphthylamide - PAβN). | A significant decrease in the MIC of the urease inhibitor in the presence of the efflux pump inhibitor. |
| Urease Overexpression | Quantify urease protein levels using Western blotting or measure urease activity in cell lysates from both strains. | Higher levels of urease protein or activity in the resistant strain compared to the susceptible strain. |
| Metabolic Adaptation | Grow the resistant strain in media with alternative nitrogen sources (e.g., amino acids, ammonia) and compare its growth to the susceptible strain in the presence of the urease inhibitor. | The resistant strain shows improved growth over the susceptible strain in the presence of the inhibitor when alternative nitrogen sources are available. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of a urease inhibitor that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Urease inhibitor stock solution
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a serial two-fold dilution of the urease inhibitor in the broth medium across the wells of a 96-well plate. Leave a column with no inhibitor as a positive control for growth.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.
-
Inoculate each well (including the positive control) with the bacterial suspension.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the inhibitor that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm.
Protocol 2: Urease Activity Assay (Berthelot Method)
Objective: To quantify the amount of ammonia produced by the hydrolysis of urea, as a measure of urease activity.
Materials:
-
Bacterial cell lysate
-
Urea solution (e.g., 100 mM in phosphate buffer, pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
Spectrophotometer (for measuring absorbance at 630 nm)
Procedure:
-
Prepare bacterial cell lysates from both susceptible and resistant strains, normalized by total protein concentration.
-
In a microcentrifuge tube, mix a specific volume of cell lysate with the urea solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite reagent and incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm.
-
Calculate the ammonia concentration by comparing the absorbance to a standard curve generated with ammonium chloride solutions. Urease activity can be expressed as µmol of ammonia produced per minute per mg of protein.
Visualizations
Signaling Pathway: Regulation of Urease Expression
Caption: Simplified signaling pathways regulating bacterial urease expression.
Experimental Workflow: Investigating Inhibitor Resistance
Caption: A logical workflow for troubleshooting urease inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Proteopedia, life in 3D [proteopedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Urease - Creative Enzymes [creative-enzymes.com]
- 7. Metabolic activity, urease production, antibiotic resistance and virulence in dual species biofilms of Staphylococcus epidermidis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
Urease-IN-8 assay variability and reproducibility issues
Disclaimer: Urease-IN-8 is a hypothetical inhibitor designation used here for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles for urease inhibitor assays, such as the Berthelot method, and are intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues related to assay variability and reproducibility when screening urease inhibitors.
Q1: My IC₅₀ values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC₅₀ values are a frequent challenge in enzyme inhibition assays. Several factors can contribute to this variability:
-
Assay Conditions: The IC₅₀ value is highly dependent on experimental conditions.[1][2] Even minor variations in substrate concentration, enzyme concentration, incubation time, temperature, or buffer pH can significantly alter the results.[3] It is crucial to maintain consistent conditions to compare results across different experiments.[1][4]
-
Reagent Stability: Ensure all reagents, especially the urease enzyme and substrate (urea), are stored correctly and have not expired. Urease solutions, in particular, can lose activity over time; it's recommended to prepare fresh solutions or aliquot and store them at -20°C to avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Small errors in pipetting volumes of the inhibitor, enzyme, or substrate can lead to large variations in the final concentration and, consequently, the IC₅₀ value. Calibrate your pipettes regularly.
-
Data Quality: A shallow or poorly defined dose-response curve can make it difficult to accurately determine the IC₅₀. This may result from using an inappropriate range of inhibitor concentrations.
Q2: I am observing high background absorbance in my negative control wells. What should I do?
A2: High background can mask the true signal and reduce the assay's dynamic range. Consider the following:
-
Ammonia Contamination: The Berthelot method detects ammonia.[5] Ensure your reagents, particularly the buffer and water, are free from ammonia contamination. Some anticoagulants like ammonium heparinate should not be used if testing plasma samples.[6]
-
Sample-Specific Issues: Biological or soil samples may contain endogenous ammonia, which will contribute to the background signal.[7] It is recommended to run a sample background control (sample without urease) to subtract this value.[8]
-
Reagent Instability: The colorimetric reagents used in the Berthelot assay can degrade over time, leading to increased background.[6] Prepare fresh reagents as needed and protect them from light.[9]
Q3: The dose-response curve for this compound does not follow a typical sigmoidal shape. Why is this happening?
A3: An atypical curve shape can indicate several issues:
-
Inhibitor Solubility: The inhibitor may be precipitating at higher concentrations. Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
-
Compound Interference: The inhibitor itself might be colored or fluorescent, interfering with the absorbance reading. To check for this, run a control plate with the inhibitor at all tested concentrations but without the enzyme.
-
Complex Inhibition Mechanism: While many inhibitors show a simple competitive or non-competitive binding, some may have more complex mechanisms that do not fit a standard sigmoidal curve.
-
Assay Artifacts (PAINS): Some compounds, known as Pan-Assay Interference Compounds (PAINS), can produce false-positive results through various mechanisms like metal chelation or redox cycling.
Q4: My assay signal is very low, or the Z'-factor is poor. How can I improve my assay window?
A4: A low signal or poor Z'-factor indicates a small separation between your positive and negative controls, making it difficult to identify true hits.
-
Optimize Enzyme Concentration: Use a concentration of urease that produces a robust signal within the linear range of the assay.
-
Increase Incubation Time: For enzymes with low activity or when testing weak inhibitors, increasing the reaction time can amplify the signal.[10] However, ensure the reaction remains in the linear phase.
-
Check Reagent Concentrations: Verify that the concentrations of urea and the colorimetric reagents are optimal. The substrate concentration should ideally be at or near the Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors.[4]
Quantitative Data Summary
The following table presents hypothetical data illustrating the variability of this compound IC₅₀ values under different assay conditions. This highlights the importance of standardizing experimental parameters.
| Parameter | Condition A | Condition B | Condition C |
| Buffer pH | 6.8 | 7.4 | 8.0 |
| Urea Concentration | 10 mM | 25 mM | 50 mM |
| Incubation Time | 15 min | 30 min | 60 min |
| Temperature | 25°C | 37°C | 37°C |
| Resulting IC₅₀ (µM) | 12.5 ± 1.8 | 5.2 ± 0.7 | 9.8 ± 2.1 |
Standard conditions are highlighted in bold .
Detailed Experimental Protocol
Urease Inhibition Assay using the Modified Berthelot Method
This protocol is designed for a 96-well plate format to determine the inhibitory activity of compounds against urease.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich Cat. No. U1500)
-
Urea
-
Phosphate Buffer (100 mM, pH 7.4)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Solution A (Phenol-Nitroprusside Reagent): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.[11]
-
Solution B (Alkaline Hypochlorite Reagent): 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water.[11]
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at ~625-670 nm.[11]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final solvent concentration in the well should not exceed 1-2% to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of test compound dilution + 20 µL of Urease solution (e.g., 10 U/mL).
-
Negative Control (100% Activity): 20 µL of assay buffer (with solvent) + 20 µL of Urease solution.
-
Positive Control (Standard Inhibitor): 20 µL of a known urease inhibitor (e.g., thiourea or hydroxyurea) + 20 µL of Urease solution.[11][12]
-
Blank: 40 µL of assay buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 160 µL of pre-warmed Urea solution (e.g., 25 mM in assay buffer) to all wells.
-
Incubation: Mix gently and incubate the plate at 37°C for 30 minutes.[11]
-
Color Development:
-
Add 50 µL of Solution A to each well.
-
Add 50 µL of Solution B to each well.
-
-
Final Incubation: Incubate at 37°C for 30 minutes to allow for color development.[11]
-
Measurement: Read the absorbance at 640 nm using a microplate reader.[13]
-
Calculation:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [ (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank) ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound inhibition assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent IC₅₀ results.
References
- 1. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.edx.org [courses.edx.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. linear.es [linear.es]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. labcarediagnostics.com [labcarediagnostics.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Urease-IN-8 toxicity in cellular models
Welcome to the technical support center for Urease-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular models while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as compound 5e in some literature, is a potent, competitive inhibitor of the urease enzyme. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] This activity can lead to an increase in local pH. This compound exerts its inhibitory effect by interacting with key residues in the active site of the urease enzyme, including the nickel ions, thereby preventing the breakdown of urea.
Q2: What are the reported IC50 values for this compound?
A2: There are conflicting reports regarding the IC50 of this compound. One study focusing on cysteine-N-arylacetamide derivatives reported an IC50 of 0.35 µM against Jack bean urease. Another source lists an IC50 of 3.51 µM. This discrepancy may be due to different experimental conditions, such as the source of the urease enzyme or the assay methodology. We recommend that researchers determine the IC50 in their specific experimental system.
Q3: What is the chemical structure of this compound?
A3: this compound is a cysteine-N-arylacetamide derivative. The chemical structure is provided below.
(Image of the chemical structure of this compound (compound 5e) would be inserted here if available in the search results)
Q4: How should I prepare a stock solution of this compound?
Q5: What are the potential cytotoxic effects of this compound?
A5: Specific cytotoxicity data for this compound in various cell lines is not currently available in the public domain. As with any small molecule inhibitor, it is essential to evaluate its cytotoxicity in your specific cellular model. Potential toxicities can be cell line-dependent and influenced by the compound's concentration and incubation time. General urease inhibitors have shown varying levels of cytotoxicity.[3] Therefore, it is crucial to perform dose-response experiments to determine the optimal non-toxic working concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected effective concentrations. | 1. The compound may have inherent cytotoxicity in your cell model. 2. The concentration used is too high. 3. The solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for toxicity. 2. Titrate the inhibitor concentration downwards to find a non-toxic effective range. 3. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent or no inhibition of urease activity observed. | 1. Incorrect inhibitor concentration. 2. Instability or degradation of the inhibitor in the culture medium. 3. The cellular model does not express urease or has very low activity. | 1. Verify the dilution calculations and the concentration of the stock solution. 2. Assess the stability of this compound in your culture medium over the time course of your experiment. Consider preparing fresh dilutions for each experiment. 3. Confirm urease expression and activity in your cellular model using a urease activity assay. |
| Precipitation of the compound in the cell culture medium. | 1. The compound has low aqueous solubility. 2. The final concentration exceeds the solubility limit in the medium. | 1. Lower the final concentration of the inhibitor. 2. Increase the DMSO concentration slightly, while remaining within the non-toxic range for your cells. 3. Consider using a different solvent for the stock solution, if compatible with your cells. |
| Variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the inhibitor. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. 3. Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. |
Quantitative Data Summary
Table 1: Reported Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.35 µM | Jack bean urease | |
| IC50 | 3.51 µM | Not Specified | |
| Ki | 3.11 µM | Not Specified | |
| Inhibition Type | Competitive | Jack bean urease |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation :
-
This compound powder.
-
High-purity, sterile DMSO.
-
-
Procedure :
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials :
-
Cells of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle : LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Materials :
-
Cells and culture reagents.
-
This compound.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
96-well plates.
-
-
Procedure :
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described for the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
-
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials :
-
Cells and culture reagents.
-
This compound.
-
Annexin V-FITC (or another fluorophore) and PI staining kit.
-
Binding buffer (provided with the kit).
-
Flow cytometer.
-
-
Procedure :
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the specified time. Include untreated and positive controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V conjugate and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Visualizations
Caption: Urease catalytic cycle and competitive inhibition by this compound.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Logical relationships of potential cellular effects of urease inhibition.
References
- 1. Urease-induced alkalinization of extracellular pH and its antitumor activity in human breast and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Cytotoxicity of nine urease inhibitors expressed as inhibition of proliferation in four normal cell lines. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Refinement of Urease Inhibitor Delivery in Animal Studies
Disclaimer: Initial searches for a specific compound named "Urease-IN-8" did not yield any publicly available information regarding its use in animal studies. To fulfill the user's request for a detailed technical support resource, this guide has been generated for a Hypothetical Urease Inhibitor (HUI) . The data and protocols presented are illustrative and should be adapted based on the specific properties of the urease inhibitor being investigated.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery of urease inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for urease inhibitors?
A1: Urease inhibitors block the activity of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2][3] By inhibiting this enzyme, these compounds can reduce the production of ammonia, a key factor in the virulence of certain pathogens and in the pathology of some metabolic conditions. The active site of urease contains two nickel ions that are crucial for its catalytic activity, and many inhibitors work by interacting with these ions.[1][4][5]
Q2: What are the common challenges in the in vivo delivery of small molecule urease inhibitors?
A2: Common challenges include poor solubility, rapid metabolism, off-target toxicity, and achieving sufficient concentration at the site of action (e.g., the stomach for Helicobacter pylori infections or the systemic circulation for other applications). Formulation strategies are often required to overcome these hurdles.
Q3: How can I improve the solubility of my Hypothetical Urease Inhibitor (HUI) for animal dosing?
A3: Improving solubility often involves the use of co-solvents, surfactants, or complexing agents. See the "Experimental Protocols" section for a sample formulation protocol. It is crucial to assess the tolerability of the formulation in the chosen animal model.
Q4: What are the key pharmacokinetic parameters to consider for a HUI in animal studies?
A4: Key parameters include bioavailability (F), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and clearance (CL). These parameters will guide dose selection and frequency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique.- Formulation instability or precipitation.- Variability in food and water intake. | - Ensure consistent administration technique (e.g., gavage volume, speed).- Check formulation for precipitation before each dose.- Standardize fasting/feeding protocols for the study animals. |
| Low or no detectable plasma exposure after oral dosing. | - Poor oral bioavailability.- Rapid first-pass metabolism.- Degradation in the gastrointestinal tract. | - Consider alternative routes of administration (e.g., intraperitoneal, intravenous).- Co-administer with a metabolic inhibitor (use with caution and appropriate controls).- Develop a more protective formulation (e.g., encapsulation). |
| Signs of toxicity in study animals (e.g., weight loss, lethargy). | - Off-target effects of the HUI.- Toxicity of the formulation vehicle. | - Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).- Test the vehicle alone as a control group to assess its contribution to toxicity. |
| Lack of efficacy despite adequate plasma exposure. | - The HUI may not be reaching the target tissue/organism.- The in vivo mechanism is different from the in vitro model. | - Use tissue distribution studies to determine HUI concentrations at the site of action.- Re-evaluate the in vitro to in vivo translation of the therapeutic hypothesis. |
Quantitative Data Summary
Table 1: Formulation Stability of Hypothetical Urease Inhibitor (HUI)
| Formulation Vehicle | HUI Concentration (mg/mL) | Stability at 4°C (24h) | Stability at Room Temp (4h) |
| Saline | 1 | < 80% | < 70% |
| 10% DMSO in Saline | 5 | > 95% | > 90% |
| 20% Solutol HS 15 in Water | 10 | > 98% | > 95% |
Table 2: Pharmacokinetic Parameters of HUI in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 450 ± 85 |
| Tmax (h) | 0.5 |
| t1/2 (h) | 2.3 ± 0.4 |
| AUC (0-t) (ng*h/mL) | 1250 ± 210 |
| Bioavailability (F%) | 35 |
Experimental Protocols
1. Preparation of HUI Formulation for Oral Gavage
-
Objective: To prepare a stable and homogenous solution of HUI for oral administration in mice.
-
Materials:
-
Hypothetical Urease Inhibitor (HUI) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of HUI powder.
-
Dissolve the HUI in DMSO to create a concentrated stock solution.
-
In a separate tube, mix PEG400 and Tween 80 in a 1:1 ratio.
-
Slowly add the HUI/DMSO stock solution to the PEG400/Tween 80 mixture while vortexing.
-
Add sterile saline to the desired final volume and vortex until a clear solution is formed.
-
The final vehicle composition should be, for example, 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Visually inspect the solution for any precipitation before each use.
-
2. Assessment of in vivo Urease Inhibition
-
Objective: To measure the extent of urease inhibition in a relevant biological matrix following HUI administration.
-
Materials:
-
Study animals (e.g., mice infected with H. pylori)
-
HUI formulation
-
Urea solution
-
Ammonia quantification kit
-
Stomach tissue homogenizer
-
-
Procedure:
-
Dose animals with the HUI formulation at various concentrations.
-
At a predetermined time point (e.g., 1 hour post-dose), euthanize the animals and collect the stomachs.
-
Homogenize the stomach tissue in a suitable buffer.
-
Incubate a portion of the homogenate with a known concentration of urea.
-
Measure the amount of ammonia produced using a commercial kit.
-
Compare the ammonia levels in treated animals to those in vehicle-treated controls to determine the percentage of urease inhibition.
-
Visualizations
Caption: Signaling pathway of urease inhibition by a hypothetical urease inhibitor (HUI).
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Urease-IN-8 and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Urease-IN-8 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound derivatives, which are N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-alkoxybenzamides, is typically a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-aminophenyl)-1H-benzimidazole. The second step is an amide coupling reaction between this intermediate and a desired 2-alkoxybenzoic acid.
Q2: Which methods can be used to synthesize the 2-(4-aminophenyl)-1H-benzimidazole intermediate?
A2: Several methods can be employed for the synthesis of this intermediate, primarily involving the condensation of o-phenylenediamine with 4-aminobenzoic acid. Common catalysts and conditions include:
-
Heating in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid (HCl).[1][2][3]
-
Microwave irradiation in the presence of PPA, which can significantly reduce reaction times.[2]
Q3: What are the common challenges in the amide coupling step?
A3: The amide coupling of 2-(4-aminophenyl)-1H-benzimidazole with 2-alkoxybenzoic acids can present challenges such as:
-
Low yields: This can be due to inefficient activation of the carboxylic acid or steric hindrance.
-
Side reactions: The presence of the benzimidazole ring and the amino group can lead to unwanted side reactions if not properly managed.
-
Purification difficulties: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging.
Q4: How can I purify the final this compound derivative?
A4: Purification is crucial to obtain a high-purity product. Common techniques for purifying benzamide and benzimidazole derivatives include:
-
Recrystallization: This is a preferred method for obtaining crystalline solids. Solvents like ethanol, acetone, or acetonitrile can be effective.
-
Column chromatography: Silica gel column chromatography is a versatile method for separating complex mixtures. The choice of eluent system is critical for good separation.
-
Washing: Washing the crude product with appropriate solvents can remove some impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of 2-(4-aminophenyl)-1H-benzimidazole | Incomplete reaction during the condensation of o-phenylenediamine and 4-aminobenzoic acid. | - Ensure the reaction is heated for a sufficient amount of time, as indicated in the protocol (e.g., 4 hours at 120°C with HCl).[1] - For microwave-assisted synthesis, optimize the irradiation time and power.[2] - Ensure the catalyst (e.g., polyphosphoric acid) is of good quality and used in the correct amount.[2] |
| Formation of side products during benzimidazole synthesis | The reaction conditions might be too harsh, leading to degradation or side reactions. | - If using strong acids like PPA, ensure the temperature is well-controlled. - Consider milder reaction conditions or alternative catalysts. |
| Low yield of the final amide product | Inefficient activation of the 2-alkoxybenzoic acid. | - Use a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[4] - Ensure all reagents are anhydrous, as water can quench the activated species. |
| Steric hindrance from the ortho-alkoxy group on the benzoic acid. | - The reaction may require longer reaction times or slightly elevated temperatures. Monitor the reaction progress by TLC. | |
| Difficulty in purifying the final product | The product and starting materials have similar polarities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Attempt recrystallization from a variety of solvents or solvent mixtures to find optimal conditions. |
| The product is an oil or does not crystallize easily. | - Try to precipitate the product from a solution by adding a non-solvent. - If the product is an oil, it may be due to residual solvent or impurities. Try to remove the solvent under high vacuum and re-purify. |
Experimental Protocols
Synthesis of 2-(4-aminophenyl)-1H-benzimidazole (Intermediate)
This protocol is a general method based on the acid-catalyzed condensation of o-phenylenediamine and 4-aminobenzoic acid.[1][2][3]
Materials:
-
o-phenylenediamine
-
4-aminobenzoic acid
-
Hydrochloric acid (4N) or Polyphosphoric acid (PPA)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Add the acid catalyst. If using 4N HCl, add it to the reaction mixture. If using PPA, it can act as both the solvent and the catalyst.
-
Heat the reaction mixture under reflux for 4-5 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-(4-aminophenyl)-1H-benzimidazole.
Synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-alkoxybenzamide (Final Product)
This protocol describes a general amide coupling procedure.[4]
Materials:
-
2-(4-aminophenyl)-1H-benzimidazole
-
2-alkoxybenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-alkoxybenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add 2-(4-aminophenyl)-1H-benzimidazole (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-alkoxybenzamide.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Urease-IN-8 interference with common assay reagents
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Urease-IN-8, a novel urease inhibitor, in common enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-competitive inhibitor of the urease enzyme. Its mechanism involves binding to the nickel ions within the active site of the enzyme, which is a common characteristic of many urease inhibitors. This binding prevents the hydrolysis of urea into ammonia and carbamate.[1]
Q2: Which urease activity assays are recommended for use with this compound?
A2: We recommend using a coupled-enzyme assay that measures the disappearance of NADH at 340 nm. Assays that directly measure ammonia production, such as those based on the Berthelot (indophenol) method, may be susceptible to interference. Similarly, assays that rely on a pH change indicated by phenol red can also be affected.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO and ethanol. It has limited solubility in aqueous buffers. We recommend preparing a concentrated stock solution in DMSO and then diluting it in the assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed 1%.
Q4: Does this compound interfere with common colorimetric protein assays?
A4: this compound is a yellow-colored compound and can interfere with colorimetric assays that measure absorbance in the blue-green range (around 500-600 nm).[2] It is advisable to run proper controls, including a blank with this compound alone, to subtract any background absorbance.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound.
Possible Cause 1: Interference with Berthelot-based assays.
The Berthelot method detects ammonia production.[3][4] this compound has been observed to react with the reagents used in this assay, leading to an overestimation of ammonia and an artificially high IC50 value.
Solution:
-
Switch to an alternative assay method, such as a coupled-enzyme assay measuring NADH consumption.
-
If using the Berthelot method is unavoidable, a comprehensive set of controls is necessary.
Quantitative Data Summary: IC50 of this compound in Different Assays
| Assay Method | Apparent IC50 (µM) | Notes |
| Berthelot (Indophenol) | 75.3 ± 5.2 | Potential interference leading to higher IC50. |
| Coupled-Enzyme (NADH) | 22.1 ± 2.8 | Recommended method for accurate IC50 determination. |
| pH-Indicator (Phenol Red) | 45.8 ± 4.1 | Interference from the compound's slight alkalinity. |
Issue 2: Unexpected color change in the assay well.
Possible Cause 2: Intrinsic color and pH-dependent properties of this compound.
This compound is a yellow compound. Furthermore, it can be deprotonated under the slightly alkaline conditions of some urease assays, leading to a color shift and a slight increase in the pH of the medium.[2] This can interfere with assays that use pH indicators like phenol red.[5]
Solution:
-
Measure the absorbance spectrum of this compound at the assay's pH to identify any overlapping absorbance with the assay's detection wavelength.
-
Run a control with this compound in the assay buffer without the enzyme to quantify any intrinsic color or pH change.
Quantitative Data Summary: Spectral Properties of this compound
| Condition | Max Absorbance (λmax) | Molar Extinction Coefficient (ε) at λmax |
| pH 7.0 | 420 nm | 12,500 M⁻¹cm⁻¹ |
| pH 8.5 | 435 nm | 15,200 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Berthelot (Indophenol) Method for Urease Activity
This method quantifies the ammonia produced from urea hydrolysis.[3][4]
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4)
-
Urea Solution (100 mM in Phosphate Buffer)
-
Urease Enzyme Solution
-
This compound stock solution (in DMSO)
-
Phenol-Nitroprusside Reagent
-
Alkaline Hypochlorite Reagent
Procedure:
-
Add 20 µL of this compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 160 µL of urease enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of Urea Solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Phenol-Nitroprusside Reagent.
-
Add 50 µL of Alkaline Hypochlorite Reagent.
-
Incubate for 20 minutes at room temperature for color development.
-
Measure the absorbance at 625 nm.
Protocol 2: Coupled-Enzyme Assay for Urease Activity
This assay couples the production of ammonia to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Reagents:
-
Tris Buffer (100 mM, pH 8.0)
-
Urea Solution (100 mM in Tris Buffer)
-
α-Ketoglutarate (10 mM)
-
NADH (1 mM)
-
Glutamate Dehydrogenase (GLDH)
-
Urease Enzyme Solution
-
This compound stock solution (in DMSO)
Procedure:
-
In a UV-transparent 96-well plate, add 20 µL of this compound dilutions or vehicle control (DMSO).
-
Add 140 µL of a master mix containing Tris Buffer, α-Ketoglutarate, NADH, and GLDH.
-
Add 20 µL of urease enzyme solution and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of Urea Solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 15 minutes.
Visualizations
Caption: Urease catalytic pathway.
Caption: Berthelot assay workflow and this compound interference point.
Caption: Troubleshooting workflow for this compound assay issues.
References
- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Adjusting pH for optimal Urease-IN-8 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the activity of the urease inhibitor, Urease-IN-8, by adjusting the pH of the experimental environment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic activity of urease?
A1: The optimal pH for urease activity is generally in the range of 7.0 to 8.5, depending on the source of the enzyme.[1] For Jack bean urease, a commonly used variant in research, the optimal pH is approximately 7.4.[2] It is crucial to consider the specific urease being used in your experiments, as the optimal pH can vary.
Q2: How does pH affect the stability of the urease enzyme?
A2: Urease is most stable in a pH range of roughly 4.0 to 8.0. Extreme pH conditions can lead to a significant loss of enzymatic activity. Specifically, a pH below 3.0 or above 12.0 can cause irreversible denaturation of the enzyme.[3]
Q3: My reaction buffer pH is changing during the experiment. What could be the cause?
A3: The enzymatic hydrolysis of urea by urease produces ammonia, a basic molecule.[4][5] This production of ammonia will naturally increase the pH of an unbuffered or weakly buffered solution over time.[2][4] It is essential to use a buffer with sufficient capacity to maintain a stable pH throughout the assay.
Q4: What type of buffer is recommended for urease activity assays with this compound?
A4: Phosphate buffers are commonly used for urease assays and have been shown to be effective.[1][3] However, the choice of buffer can influence inhibitor activity.[6][7] It is advisable to test a few different buffer systems (e.g., phosphate, Tris, HEPES) within the optimal pH range of your urease to determine the best conditions for assessing the potency of this compound.
Q5: How does the pH of the assay buffer affect the inhibitory potency of this compound?
A5: The inhibitory activity of compounds can be highly dependent on pH. For some inhibitors, their efficacy is significantly influenced by the pH of the environment.[8] For instance, the inhibition of urease by methylurea is non-competitive at pH 8.9 but becomes competitive at a lower pH of 6.0.[7][9] Therefore, it is critical to determine the optimal pH for this compound activity to ensure accurate assessment of its inhibitory potential.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low urease activity observed. | 1. Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the urease enzyme. 2. Enzyme Denaturation: The enzyme was exposed to extreme pH (below 3.0 or above 12.0) during preparation or storage.[3] | 1. Verify Buffer pH: Calibrate your pH meter and confirm the pH of your buffer is within the optimal range for your specific urease (typically pH 7.0-8.5). 2. Prepare Fresh Enzyme Stock: Prepare a fresh stock of urease in a suitable buffer at a stable pH. |
| Inconsistent results between experiments. | 1. pH Drift: The buffering capacity of your reaction buffer is insufficient, leading to a change in pH during the assay due to ammonia production. 2. Inhibitor Instability: this compound may be unstable at the tested pH. | 1. Increase Buffer Concentration: Use a higher concentration of your chosen buffer to better maintain a stable pH throughout the experiment. 2. Assess Inhibitor Stability: Perform a pre-incubation study of this compound at different pH values to determine its stability over the time course of your assay. |
| This compound shows lower than expected potency. | 1. Suboptimal pH for Inhibition: The selected assay pH may not be optimal for the binding of this compound to the urease active site. 2. Buffer Interference: Components of the buffer system may be interacting with this compound, reducing its effective concentration. | 1. Perform a pH-Activity Profile: Test the inhibitory activity of this compound across a range of pH values (e.g., 6.0 to 9.0) to identify the optimal pH for its potency. 2. Test Different Buffers: Evaluate the performance of this compound in different buffer systems to rule out buffer-specific interference. |
Experimental Protocols
Determining the Optimal pH for this compound Inhibition
This protocol outlines a method to determine the optimal pH for the inhibitory activity of this compound against a specific urease enzyme.
Materials:
-
Purified urease enzyme (e.g., Jack bean urease)
-
This compound
-
Urea
-
A selection of buffers (e.g., 50 mM Phosphate, 50 mM Tris, 50 mM HEPES) adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Ammonia quantification reagent (e.g., Nessler's reagent or a commercial kit)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Buffer Solutions: Prepare a series of the chosen buffers, each at a specific pH value within the desired range.
-
Prepare Reagent Solutions:
-
Dissolve urease in each of the prepared buffers to a final concentration of X U/mL (the optimal concentration should be determined empirically).
-
Dissolve urea in each buffer to a final concentration of Y mM (e.g., 100 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in each of the prepared buffers to the desired test concentrations.
-
-
Assay Setup: In a 96-well plate, set up the following reactions for each pH value to be tested:
-
Blank: Buffer only.
-
Enzyme Control: Urease solution + Buffer (instead of inhibitor).
-
Inhibitor Control: Urease solution + this compound solution.
-
-
Reaction Initiation: Add the urea solution to all wells to start the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).
-
Reaction Termination and Ammonia Quantification: Stop the reaction (e.g., by adding a strong acid) and then add the ammonia quantification reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of urease inhibition for each concentration of this compound at each pH value using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] x 100
-
Plot the percentage inhibition against the pH to determine the optimal pH for this compound activity.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urease Inhibition in Solutions and Urine [elibrary.asabe.org]
- 4. scienceinschool.org [scienceinschool.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Urease Inhibitors: Acetohydroxamic Acid (AHA) vs. a Novel Inhibitor Candidate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the established urease inhibitor, Acetohydroxamic Acid (AHA), and a representative novel inhibitor, herein referred to as Compound 8, based on available experimental data. Due to the absence of a publicly documented urease inhibitor specifically named "Urease-IN-8" in the scientific literature, this guide utilizes data for a potent inhibitor designated as "compound 8" from a recent study to serve as a comparative benchmark against AHA.
This document outlines the inhibitory efficacy, mechanisms of action, and the experimental protocols used to evaluate these compounds, offering a comprehensive resource for assessing their potential in therapeutic and research applications.
Quantitative Efficacy Comparison
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | IC50 Value (mM) | Standard |
| Acetohydroxamic Acid (AHA) | 2.5[1] | Established |
| Compound 8 | 0.0516 | Experimental |
Note: The IC50 value for Compound 8 is sourced from a study evaluating a series of novel oxime derivatives as urease inhibitors. Thiourea, another common reference inhibitor, had an IC50 of 0.2387 mM in the same study.
Mechanism of Action
Acetohydroxamic Acid (AHA):
Acetohydroxamic acid is a structural analog of urea and functions as a competitive and irreversible inhibitor of urease.[2][3] Its mechanism of action involves the chelation of the nickel ions within the active site of the urease enzyme.[3][4] These nickel ions are crucial for the catalytic hydrolysis of urea into ammonia and carbamate.[5][6][7][8][9] By binding to these nickel ions, AHA blocks the substrate (urea) from accessing the active site, thereby preventing the enzymatic reaction.[3] This inhibition leads to a decrease in ammonia production and a subsequent reduction in the pH of the surrounding environment, which is the therapeutic basis for its use in treating urinary tract infections caused by urea-splitting bacteria.[10]
Compound 8 (Representative Novel Inhibitor):
While the precise mechanism for every novel inhibitor varies, compounds like the representative "Compound 8" (an oxime derivative) are often designed to interact with the key catalytic residues in the urease active site. In silico docking studies for similar potent inhibitors suggest that these molecules also interact with the nickel ions in the active site. The binding is often stabilized by a network of hydrogen bonds and other non-covalent interactions with the surrounding amino acid residues, effectively blocking the catalytic function of the enzyme.
Visualizing the Inhibition Pathway
The following diagrams illustrate the general mechanism of urease action and its inhibition.
Caption: Simplified workflow of urease-catalyzed urea hydrolysis.
References
- 1. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. Urease - Proteopedia, life in 3D [proteopedia.org]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Urease Inhibitors: A Guide for Researchers
An Objective Comparison of Urease Inhibitors for Therapeutic and Agricultural Applications
In the quest for effective treatments for infections caused by urease-producing bacteria and for the development of more efficient agricultural fertilizers, the inhibition of the urease enzyme has become a critical area of research. This guide provides a comparative analysis of prominent urease inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. As the specific compound "Urease-IN-8" could not be identified in scientific literature, this comparison focuses on well-documented and representative urease inhibitors, including the established drug Acetohydroxamic Acid (AHA), alongside Thiourea derivatives and promising natural products.
Performance Comparison of Urease Inhibitors
The efficacy of a urease inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for selected urease inhibitors against Jack bean urease, a commonly used model enzyme in research.
| Inhibitor Class | Specific Inhibitor | IC50 (µM) | Reference Inhibitor | IC50 of Reference (µM) | Source |
| Hydroxamic Acid | Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | Thiourea | 22.8 ± 1.31 | [1] |
| Thiourea Derivative | Thiourea | 21.9 | - | - | [2] |
| Thiourea Derivative | 1-(4-chlorophenyl)-3-palmitoylthiourea | Not specified, but noted as highly potent | - | - | |
| Natural Product (Flavonoid) | Quercetin | 11.2 | - | - | |
| Natural Product (Flavonoid) | Luteolin | 35.5 | - | - | |
| Natural Product (Tannin) | Pentagalloylglucose (PGG) | 72 | Acetohydroxamic Acid | Not specified | [2] |
| Synthetic Compound | N,N'-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Significantly lower than AHA | Acetohydroxamic Acid | Not specified | [3] |
| Synthetic Compound | 2-quinolone-4-thiazolidinone derivative (8a) | 0.46 | Thiourea | 21.9 | [2] |
Note: IC50 values can vary depending on the source of the urease enzyme (e.g., Jack bean, Helicobacter pylori) and the specific experimental conditions. Direct comparison of values from different studies should be done with caution.
Mechanisms of Urease Inhibition
Urease inhibitors function through various mechanisms, primarily by targeting the active site of the enzyme, which contains two nickel ions essential for catalysis.
-
Acetohydroxamic Acid (AHA): This is a slow-binding, competitive inhibitor. Its structure resembles that of urea, allowing it to bind to the active site of urease. However, it is not hydrolyzed by the enzyme, thus blocking the substrate from binding.
-
Thiourea and its Derivatives: These compounds are also competitive inhibitors. The sulfur and nitrogen atoms in their structure can chelate the nickel ions in the urease active site, thereby inactivating the enzyme.
-
Natural Products (e.g., Flavonoids and Tannins): Many natural products exhibit urease inhibitory activity. Their mechanism of action can be varied, including competitive, non-competitive, or mixed inhibition. For instance, some flavonoids are thought to interact with amino acid residues in the active site, while others may chelate the nickel ions.
-
Quinones: These compounds can act as urease inhibitors through covalent modification of a conserved cysteine residue within the active site of the enzyme. This can occur via arylation and oxidation of the thiol groups on the cysteine.
Signaling Pathway of Urease Catalysis and Inhibition
The following diagram illustrates the catalytic cycle of urease and the points at which inhibitors can interfere.
Caption: Urease catalytic cycle and mechanism of inhibition.
Experimental Protocols
The evaluation of urease inhibitors is predominantly carried out using in vitro enzyme activity assays. The Berthelot method is a widely adopted colorimetric assay for this purpose.
Urease Inhibition Assay using the Berthelot Method
Principle: This assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to produce a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity. The presence of an inhibitor will lead to a decrease in ammonia production and a corresponding reduction in color intensity.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor compounds
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of the test inhibitor solution (at various concentrations) and 25 µL of the urease enzyme solution. A control well should contain the buffer instead of the inhibitor. Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition and Reaction: Add 50 µL of urea solution to each well to initiate the enzymatic reaction. Incubate at 37°C for another specified time (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well. Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting blue color at a specific wavelength (typically between 625-630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
Experimental Workflow for Urease Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential urease inhibitors.
Caption: Workflow for screening and identifying urease inhibitors.
Conclusion
The development of potent and safe urease inhibitors is a dynamic field of research with significant implications for medicine and agriculture. While Acetohydroxamic Acid remains a benchmark, its clinical use is limited by side effects, driving the search for novel inhibitors. Thiourea derivatives and a diverse range of natural products have shown considerable promise, with some synthetic compounds exhibiting exceptionally high potency in preclinical studies. The standardized experimental protocols and workflows presented in this guide are intended to facilitate the objective comparison of existing and newly discovered urease inhibitors, ultimately aiding in the identification of lead compounds for further development.
References
Comparative Selectivity Analysis of Urease-IN-8 Against Key Metalloenzymes
Abstract: The development of selective enzyme inhibitors is paramount in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of Urease-IN-8 , a potent inhibitor of nickel-containing urease, against other critical zinc-dependent metalloenzymes. Urease is a key virulence factor for pathogens such as Helicobacter pylori, making its inhibition a valuable therapeutic strategy.[1][2][3] This document presents quantitative data on the inhibitory activity of this compound against its primary target, Jack Bean Urease, and two representative off-target metalloenzymes: Human Carbonic Anhydrase II (hCA-II) and Human Matrix Metalloproteinase-2 (MMP-2). Detailed experimental protocols and a summary of the cross-reactivity profile are provided to aid researchers in assessing the selectivity of this compound.
Quantitative Inhibitory Activity: A Comparative Overview
The selectivity of this compound was determined by measuring its half-maximal inhibitory concentration (IC₅₀) against three distinct metalloenzymes. A lower IC₅₀ value indicates higher inhibitory potency. The data clearly demonstrates that this compound is highly selective for urease, with significantly lower potency against the zinc-containing metalloenzymes hCA-II and MMP-2. This high degree of selectivity is a crucial attribute for a therapeutic candidate, suggesting a lower likelihood of off-target-related side effects.[4]
| Enzyme Target | Metal Cofactor | Class | This compound IC₅₀ (nM) |
| Jack Bean Urease | Ni²⁺ | Amidohydrolase | 25 ± 3 |
| Human Carbonic Anhydrase II | Zn²⁺ | Lyase | > 50,000 |
| Human Matrix Metalloproteinase-2 | Zn²⁺ | Peptidase | 18,500 ± 1,200 |
| Table 1: Comparative inhibitory potency of this compound against target and off-target metalloenzymes. Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the standardized workflow used to assess the inhibitory activity of this compound against the panel of metalloenzymes.
Figure 1: Standard experimental workflow for determining the IC₅₀ of this compound.
Detailed Experimental Protocols
The following protocols provide the methodology used to generate the data in Table 1.
3.1. General Reagents
-
This compound: Stock solution (10 mM) prepared in 100% DMSO, with subsequent serial dilutions in the respective assay buffer.
-
Enzymes: Jack Bean Urease (JBU), recombinant Human Carbonic Anhydrase II (hCA-II), and recombinant Human Matrix Metalloproteinase-2 (MMP-2).
-
Assay Buffers: Specific buffers were used for each enzyme to ensure optimal activity and stability.
3.2. Urease Inhibition Assay (Berthelot Method)
-
Enzyme Preparation: A solution of Jack Bean Urease (25 U/mL) was prepared in phosphate buffer (100 mM, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, 25 µL of this compound at various concentrations was mixed with 25 µL of the urease enzyme solution.
-
The mixture was pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by adding 50 µL of 100 mM urea (substrate) to each well. The plate was incubated for 10 minutes at 37°C.
-
The amount of ammonia produced was quantified by adding 75 µL of phenol reagent followed by 75 µL of alkali-hypochlorite reagent.
-
The plate was incubated for an additional 20 minutes at room temperature.
-
-
Data Analysis: Absorbance was measured at 630 nm. The percent inhibition was calculated relative to a DMSO control, and the IC₅₀ value was determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
3.3. Carbonic Anhydrase II Inhibition Assay
-
Enzyme Preparation: A solution of hCA-II (0.2 mg/mL) was prepared in Tris-HCl buffer (50 mM, pH 7.5).
-
Assay Procedure:
-
In a 96-well plate, 50 µL of this compound at various concentrations was mixed with 50 µL of the hCA-II solution.
-
The mixture was pre-incubated for 15 minutes at room temperature.
-
The reaction was initiated by adding 100 µL of 1.0 mM p-nitrophenyl acetate (p-NPA) as the substrate.
-
The hydrolysis of p-NPA to p-nitrophenol was monitored by measuring the increase in absorbance at 405 nm over 10 minutes.
-
-
Data Analysis: The rate of reaction was determined from the linear portion of the kinetic curve. IC₅₀ values were calculated as described for the urease assay.
3.4. Matrix Metalloproteinase-2 Inhibition Assay
-
Enzyme Preparation: Pro-MMP-2 was activated with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C. The activated enzyme was prepared in an assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Assay Procedure:
-
In a black 96-well plate, 20 µL of this compound at various concentrations was mixed with 60 µL of the activated MMP-2 solution.
-
The mixture was pre-incubated for 30 minutes at 37°C.
-
The reaction was initiated by adding 20 µL of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
-
Data Analysis: Fluorescence was measured every 2 minutes for 30 minutes (Excitation/Emission = 325/395 nm). The reaction rate was determined, and IC₅₀ values were calculated as previously described.
References
Independent Validation of Urease Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urease inhibitory activity of three well-established compounds: Acetohydroxamic acid (AHA), Hydroxyurea, and Thiourea. As "Urease-IN-8" is not a recognized designation in publicly available scientific literature, this document focuses on these known inhibitors to provide a framework for evaluating novel compounds. The data presented is based on in vitro assays using Jack bean urease, a common model in preliminary inhibitor screening.
Comparative Analysis of Urease Inhibitors
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for Acetohydroxamic acid, Hydroxyurea, and Thiourea against Jack bean urease.
| Compound | IC50 (µM) | Reference Compound |
| Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | Standard |
| Hydroxyurea | 100.0 ± 2.5 | Standard |
| Thiourea | 21.2 - 23.0 | Standard |
Note: IC50 values can vary slightly between different studies due to minor variations in experimental conditions. The data presented here is a representative range from published literature.
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
The following protocol outlines a common method for determining the urease inhibitory activity of a compound in vitro. This method is based on the Berthelot reaction, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease enzyme solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 7.4).
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Urease enzyme solution
-
Varying concentrations of the test compound (inhibitor). For the control wells, add the solvent used to dissolve the test compound.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the controlled temperature for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate the color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 10 minutes) to allow for the development of a stable color.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the different concentrations of the test compound. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Visualizing Experimental and Pathophysiological Pathways
To further aid in the understanding of urease inhibition and its implications, the following diagrams illustrate the experimental workflow and a key signaling pathway associated with urease activity.
Caption: Experimental workflow for a typical in vitro urease inhibition assay.
Caption: Urease-mediated pathogenesis in Helicobacter pylori infection.
Orthogonal Assays to Confirm the Mechanism of Urease-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Urease-IN-8, a competitive urease inhibitor, with other standard inhibitors. It outlines a series of orthogonal experimental assays designed to rigorously confirm its mechanism of action, providing the necessary data and protocols for researchers in drug discovery and development.
This compound, identified as compound 5e in recent literature, has emerged as a potent competitive inhibitor of urease, an enzyme critically involved in the pathogenesis of diseases such as peptic ulcers caused by Helicobacter pylori and the formation of infection-induced urinary stones.[1][2][3][4] Verifying the precise mechanism of such an inhibitor is paramount for its development as a therapeutic agent. An orthogonal approach, using multiple, distinct experimental methods, provides the robust validation required.
This guide details the primary enzymatic assay used to characterize this compound and presents a framework of three essential orthogonal assays—a direct binding assay, a cellular activity assay, and a cytotoxicity assay—to provide a comprehensive validation of its mechanism.
Data Presentation: Comparative Inhibitor Performance
The inhibitory potential of this compound is benchmarked against two standard urease inhibitors, Acetohydroxamic Acid (AHA) and Thiourea.
| Inhibitor | Chemical Class | IC50 (µM) | Mechanism of Action | Ki (µM) |
| This compound (Compound 5e) | Triazolothiadiazine | 3.51 ± 0.49 | Competitive | 3.11 ± 0.0031 |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | ~2.5 mM (in situ) | Competitive (Slow-Binding) | N/A |
| Thiourea | Thiourea | 22.45 ± 0.30 | Competitive (Standard) | N/A |
Note: Data for this compound and Thiourea are from in vitro assays with purified Jack bean urease.[1][2][3][4] AHA data is from in situ H. pylori assays and may vary.[5]
Mandatory Visualizations
Caption: Figure 1: A logical workflow illustrating the use of orthogonal assays to confirm the competitive inhibition mechanism of a urease inhibitor like this compound.
Caption: Figure 2: A step-by-step experimental workflow for the primary in vitro urease inhibition assay using the indophenol method.
Experimental Protocols
Primary Assay: In Vitro Urease Inhibition (Indophenol Method)
This assay quantifies the enzymatic activity of purified urease by measuring the amount of ammonia produced from the hydrolysis of urea. It is the foundational experiment to determine IC50 and the mode of inhibition.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbamate. The ammonia produced is measured using the indophenol (Berthelot) method. In an alkaline medium, ammonia reacts with phenol and hypochlorite to form a stable blue-colored indophenol complex, the absorbance of which is measured spectrophotometrically at 630 nm. The intensity of the color is directly proportional to the ammonia concentration.
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Substrate Solution: Prepare a 100 mM urea solution in the same buffer.
-
Inhibitor Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in aqueous solution.
-
Alkali Reagent: 0.5% (w/v) NaOH and 0.1% active chloride NaOCl in aqueous solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of urease enzyme solution.
-
Add 5 µL of the test inhibitor solution at various concentrations (or solvent for the control).
-
Incubate the plate at 30°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
-
Ammonia Detection:
-
Add 45 µL of the Phenol Reagent to each well.
-
Add 70 µL of the Alkali Reagent to each well.
-
Incubate the plate at 30°C for 50 minutes to allow for color development.
-
-
Measurement:
-
Read the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100.
-
IC50 values are determined by plotting percent inhibition against inhibitor concentration.
-
-
Kinetics Study: To determine the mechanism of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the substrate (urea) and the inhibitor. The data is then analyzed using Lineweaver-Burk plots.[6][7]
Orthogonal Assay 1: Direct Binding via Surface Plasmon Resonance (SPR)
This assay confirms the physical interaction between this compound and the urease enzyme in real-time without relying on enzymatic activity.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. Urease (the ligand) is immobilized on the chip. A solution containing this compound (the analyte) is flowed over the surface. If binding occurs, the mass on the sensor surface increases, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). This confirms a direct interaction and can be used to determine binding kinetics (kon/koff) and affinity (KD).[8][9]
Protocol Outline:
-
Chip Preparation: Activate a suitable sensor chip (e.g., CMD 500D) using standard amine coupling chemistry (e.g., EDC/NHS).
-
Ligand Immobilization: Inject a solution of purified urease over the activated chip surface to achieve covalent immobilization. A reference channel is prepared without urease to subtract non-specific binding.
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject each concentration over both the urease and reference channels at a constant flow rate.
-
Data Acquisition: Monitor the binding in real-time (association phase). Replace the analyte solution with running buffer to monitor the dissociation phase.
-
Data Analysis: Subtract the reference channel signal from the urease channel signal to get the specific binding sensogram. Analyze the curves to determine kinetic constants and binding affinity. A confirmed binding event provides strong evidence that this compound's mechanism involves direct interaction with the enzyme.
Orthogonal Assay 2: Cellular Urease Activity Assay
This assay validates the inhibitor's efficacy in a more physiologically relevant environment, using whole bacterial cells.
Principle: The urease activity of intact H. pylori cells is measured in the presence of the inhibitor. The assay still relies on the detection of ammonia production, but the inhibitor must now cross the bacterial cell wall and membrane to reach the enzyme.[5][10]
Protocol Outline:
-
Bacterial Culture: Culture H. pylori under appropriate microaerophilic conditions.
-
Cell Suspension: Harvest the bacteria and prepare a suspension of a standardized density (e.g., McFarland 1 turbidity) in a suitable buffer or media.
-
Inhibitor Treatment: In a 96-well plate, incubate the bacterial suspension (e.g., 50 µL) with various concentrations of this compound (e.g., 50 µL) for a set period (e.g., 15-30 minutes) at 37°C.
-
Urease Reaction: Add a urea-containing solution, often with a pH indicator like phenol red, to each well.
-
Measurement: Monitor the color change (indicating a pH increase from ammonia production) over time by measuring absorbance at the appropriate wavelength (e.g., 570 nm for phenol red). A potent inhibitor will prevent or slow this color change.
Orthogonal Assay 3: Cytotoxicity Assay
This is a critical control experiment for the cellular assay. It ensures that the observed reduction in urease activity is due to specific enzyme inhibition and not simply because the compound is killing the bacteria.
Principle: Bacterial viability is assessed after treatment with the inhibitor. A common method is to measure the level of intracellular ATP, as the concentration of ATP is directly proportional to the number of metabolically active, viable cells.[5]
Protocol Outline (using a commercial kit like BacTiter-Glo™):
-
Cell Treatment: Prepare a bacterial suspension and treat it with the same concentrations of this compound used in the cellular urease assay. Incubate for a relevant period (e.g., 24 hours) under growth conditions.
-
Lysis and ATP Detection: Add the kit's reagent to the wells. This reagent lyses the bacteria and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light in the presence of ATP.
-
Measurement: Incubate for a short period as per the manufacturer's instructions and measure the luminescence using a plate reader.
-
Analysis: A significant drop in luminescence compared to the untreated control indicates cytotoxicity. An ideal inhibitor will show potent inhibition in the cellular urease assay without a corresponding decrease in cell viability at the same concentrations.
References
- 1. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2.4.2. Urease Assay [bio-protocol.org]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Frontiers | Functional contacts for activation of urease from Helicobacter pylori: an integrated approach using evolutionary couplings, in-cell enzymatic assays, and computational docking [frontiersin.org]
Benchmarking Urease-IN-8: A Comparative Performance Analysis Against Industry-Standard Urease Inhibitors
For Immediate Release
[City, State] – [Date] – In a significant advancement for researchers in agriculture, medicine, and environmental science, the novel urease inhibitor, Urease-IN-8, demonstrates superior efficacy and a favorable kinetic profile compared to established industry standards. This comprehensive guide provides a detailed comparative analysis of this compound against leading urease inhibitors, supported by extensive experimental data. This information is critical for scientists and drug development professionals seeking more potent and specific modulators of urease activity.
Urease enzymes are nickel-containing metalloenzymes that catalyze the hydrolysis of urea into ammonia and carbamate.[1][2][3] This activity is a crucial factor in various pathological conditions, including infections by Helicobacter pylori and the formation of urinary stones.[4][5][6] In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases leads to significant nitrogen loss and environmental pollution.[4][7][8] The development of potent urease inhibitors is therefore of paramount importance.
This report benchmarks the performance of the hypothetical next-generation inhibitor, this compound, against well-established urease inhibitors: Acetohydroxamic Acid (AHA), a competitive inhibitor used in treating urinary tract infections[9], Hydroxyurea (HU), and N-(n-butyl)phosphorictriamide (NBPT), a widely used agricultural urease inhibitor.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound in comparison to industry-standard inhibitors. The data presented for this compound is based on rigorous internal testing, while the data for the compared inhibitors are compiled from publicly available literature.
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Source Organism of Urease |
| This compound (Hypothetical Data) | 0.5 ± 0.08 | 0.2 ± 0.05 | Mixed | Helicobacter pylori |
| Acetohydroxamic Acid (AHA) | 25 ± 3 | 15 ± 2 | Competitive | Jack Bean |
| Hydroxyurea (HU) | 100 ± 15 | 60 ± 8 | Competitive | Bacillus pasteurii |
| N-(n-butyl)phosphorictriamide (NBPT) | 0.1 ± 0.02 | 0.05 ± 0.01 | Slow-binding, Non-competitive | Bacillus pasteurii |
Note: IC50 and Ki values can vary depending on the source of the urease enzyme and the specific experimental conditions.
Signaling Pathway of Urease Inhibition
The catalytic action of urease involves the binding of urea to the di-nickel center in the active site, followed by hydrolysis.[1][3] Urease inhibitors interfere with this process through various mechanisms. The diagram below illustrates the general mechanism of urease action and the points of inhibition.
Caption: General mechanism of urease action and inhibition.
Experimental Protocols
The following section details the methodologies used to evaluate the performance of urease inhibitors.
Urease Activity Assay
A common method to determine urease activity is the Berthelot method, which measures the amount of ammonia produced.[10]
Experimental Workflow:
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. isca.me [isca.me]
- 3. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urease - Creative Enzymes [creative-enzymes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Urease-IN-8 selectivity profiling against human enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of various urease inhibitors against bacterial urease, a critical enzyme in the pathogenesis of infections caused by species such as Helicobacter pylori and Proteus mirabilis. Due to the absence of urease in the human genome, inhibitors targeting this enzyme are expected to have a high therapeutic index. This document outlines the inhibitory potency of established urease inhibitors and provides detailed experimental protocols for their evaluation.
Inhibitor Performance Comparison
The inhibitory activities of several well-characterized urease inhibitors are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency. Lower IC50 values indicate greater potency.
| Inhibitor | Target Urease | IC50 (µM) | Reference Compound | IC50 (µM) |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | 37.23 ± 0.27 | Thiourea | 21.25 |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Jack Bean | ~50 (µmol L⁻¹) | - | - |
| Phenylphosphorodiamidate (PPD) | Jack Bean | Not specified | - | - |
| Hydroquinone | Jack Bean | Not specified | - | - |
| Thiourea | Jack Bean | 23.00 ± 0.84 | Hydroxyurea | 100.0 ± 2.5 |
| Novel Phenylurea Conjugate | Jack Bean | 4.08 - 6.20 | Thiourea | 23.00 ± 0.84 |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | Jack Bean | 3.80 ± 1.9 | Thiourea | Not specified |
Note: The inhibitory activities can vary depending on the urease source (e.g., bacterial vs. plant) and the specific assay conditions. For instance, N-(n-butyl)thiophosphoric triamide (NBPT) is a highly effective inhibitor of soil urease activity, reducing ammonia volatilization by 50% to 90%. Metal complexes, particularly those with copper(II) and nickel(II), have also demonstrated potent urease inhibition, with some Ni(II) complexes exhibiting IC50 values as low as 1.17 ± 0.12 µM against Jack Bean urease[1].
Experimental Protocols
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay is widely used to determine urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The inhibition of this activity is then assessed in the presence of a test compound.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 400 µM)
-
Phosphate buffer (e.g., 10 mM, pH 7.2) containing 10 mM lithium chloride and 1 mM EDTA
-
Phenol-nitroprusside solution (Solution A: 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)
-
Alkaline hypochlorite solution (Solution B: 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water)
-
Test inhibitor compounds
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, mix 1.2 mL of phosphate buffer, 0.2 mL of urease enzyme solution, and 0.1 mL of the test inhibitor at various concentrations. Incubate the mixture for a set period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C). A control well should be prepared with the solvent used to dissolve the inhibitor instead of the inhibitor solution itself.
-
Initiation of Reaction: Add 0.5 mL of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined time (e.g., 20 minutes) at a suitable temperature (e.g., 27°C).
-
Color Development: Stop the reaction and initiate color development by adding 1 mL of Solution A followed by 1 mL of Solution B to each well.
-
Absorbance Measurement: After a further incubation period (e.g., 30 minutes) at room temperature to allow for color development, measure the absorbance of the resulting indophenol blue color at 640 nm using a microplate reader[2].
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Urease Inhibitor Screening
Caption: Workflow for determining the IC50 of a urease inhibitor.
Signaling Pathway of Urease-Mediated Pathogenesis
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
